ophiopojaponin C
Description
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Structure
2D Structure
Properties
IUPAC Name |
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72O17/c1-19-10-13-46(56-17-19)20(2)32-30(63-46)16-28-26-9-8-24-14-25(59-23(5)47)15-31(45(24,7)27(26)11-12-44(28,32)6)60-43-40(62-42-38(54)36(52)33(49)21(3)57-42)39(34(50)22(4)58-43)61-41-37(53)35(51)29(48)18-55-41/h8,19-22,25-43,48-54H,9-18H2,1-7H3/t19-,20+,21+,22-,25-,26-,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+,43-,44+,45+,46-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTJXIHSKXORQL-RFMZWHELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC(=O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)OC(=O)C)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of ophiopojaponin C?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopojaponin C is a steroidal saponin isolated from the tubers of Ophiopogon japonicus, a plant widely used in traditional medicine. As a member of the saponin class of compounds, this compound exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. This technical guide provides a detailed overview of the chemical structure, experimental protocols for isolation and analysis, and the current understanding of the biological activities and associated signaling pathways of this compound.
Chemical Structure and Properties
This compound is a complex steroidal glycoside. Its structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Formula: C₄₆H₇₂O₁₇[1]
Molecular Weight: 897.1 g/mol [1]
IUPAC Name: [(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-16-yl] acetate[1]
SMILES String: C[C@@H]1CC[C@@]2(--INVALID-LINK--C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(--INVALID-LINK--OC(=O)C)O[C@@H]7--INVALID-LINK--C)O)O[C@H]8--INVALID-LINK--O)O)O)O[C@H]9--INVALID-LINK--C)O)O)O)C)C">C@HC)OC1[1]
The structure of this compound is characterized by a spirostane-type aglycone with a rearranged A/B ring system, to which a branched oligosaccharide chain is attached.
Spectroscopic Data
The structural elucidation of this compound relies heavily on 1D and 2D NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, typically recorded in pyridine-d₅.
Table 1: ¹³C NMR Data for this compound (Aglycone Moiety, 125 MHz, pyridine-d₅) [1]
| Carbon No. | δc (ppm) | Carbon No. | δc (ppm) |
| 1 | 37.5 | 15 | 32.1 |
| 2 | 31.8 | 16 | 81.2 |
| 3 | 71.8 | 17 | 62.9 |
| 4 | 38.9 | 18 | 16.5 |
| 5 | 141.2 | 19 | 19.4 |
| 6 | 121.5 | 20 | 41.9 |
| 7 | 32.2 | 21 | 14.7 |
| 8 | 31.6 | 22 | 110.1 |
| 9 | 50.3 | 23 | 31.5 |
| 10 | 37.1 | 24 | 29.1 |
| 11 | 21.1 | 25 | 30.4 |
| 12 | 39.9 | 26 | 66.9 |
| 13 | 40.5 | 27 | 17.3 |
| 14 | 56.2 |
Table 2: ¹H NMR Data for this compound (Aglycone Moiety, 500 MHz, pyridine-d₅) [1]
| Proton | δH (ppm, J in Hz) | Proton | δH (ppm, J in Hz) |
| H-1α | 1.05 m | H-16 | 4.85 m |
| H-1β | 1.85 m | H-17 | 1.80 m |
| H-3 | 3.65 m | H-18 | 0.85 s |
| H-6 | 5.35 br s | H-19 | 1.03 s |
| H-21 | 0.95 d (6.5) | ||
| H-26a | 3.45 dd (10.5, 4.5) | ||
| H-26b | 3.35 t (10.5) | ||
| H-27 | 0.78 d (6.0) |
Experimental Protocols
Isolation and Purification of this compound
The following is a general procedure for the isolation and purification of steroidal saponins from Ophiopogon japonicus, which can be adapted for this compound.
1. Extraction:
-
Air-dried and powdered tubers of Ophiopogon japonicus are extracted with 75% ethanol at room temperature.
-
The extraction is typically repeated three times to ensure maximum yield.
-
The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and n-butanol.
-
The n-butanol fraction, which is rich in saponins, is collected and concentrated.
3. Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101).
-
The column is eluted with a gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Fractions are monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and octadecylsilane (ODS) columns.
-
Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).
References
An In-Depth Technical Guide to Ophiopojaponin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiopojaponin C is a steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, a plant with a long history of use in traditional medicine. As a member of the diverse family of saponins found in this plant, this compound is a subject of interest for its potential pharmacological activities. This technical guide provides a summary of the available data on this compound, including its physicochemical properties, and touches upon the broader biological activities of related compounds from Ophiopogon japonicus. However, a significant discrepancy in the reported molecular formula and weight of this compound exists in the current literature and commercial databases, which necessitates careful consideration in future research and analysis.
Physicochemical Properties
There is conflicting information regarding the precise molecular formula and weight of this compound, with two different sets of data commonly cited for the same CAS number (911819-08-4). This discrepancy is a critical point of consideration for any analytical or experimental work.
Table 1: Reported Physicochemical Properties of this compound
| Property | Value (Source A) | Value (Source B) |
| CAS Number | 911819-08-4 | 911819-08-4 |
| Molecular Formula | C₄₄H₇₀O₁₈ | C₄₆H₇₂O₁₇ |
| Molecular Weight | 887.02 g/mol | 897.1 g/mol |
| Primary Source | Ophiopogon japonicus (Tuberous Root) | Ophiopogon japonicus (Tuberous Root) |
It is imperative for researchers to verify the molecular formula and weight of their this compound standard through independent analytical methods such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to ensure the accuracy of their experimental results.
Biological Activity and Therapeutic Potential
While specific studies on the biological activities of this compound are limited, the broader class of steroidal saponins from Ophiopogon japonicus has been investigated for a range of pharmacological effects. These studies provide a basis for potential areas of investigation for this compound.
Extracts of Ophiopogon japonicus rich in steroidal saponins have demonstrated several key biological activities:
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Cardiovascular Protection: Saponin extracts have been shown to ameliorate doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory responses.
-
Anti-inflammatory Effects: Compounds isolated from the rhizome of Ophiopogon japonicus have been found to inhibit the production of pro-inflammatory mediators.
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Cytotoxic Activity: Several novel steroidal saponins from Ophiopogon japonicus have exhibited cytotoxic effects against various human tumor cell lines.
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Neuritogenic Activity: Certain steroidal saponins from this plant have been shown to induce neuritogenesis in PC12 cells, suggesting potential neuroprotective or neuro-regenerative properties.
One study has mentioned the inclusion of this compound in a quantitative HPLC method and noted its cytotoxic effects against A2780 human ovarian cancer cells. However, detailed mechanistic studies or signaling pathway analyses for this compound are not yet available in the public domain.
Experimental Methodologies
Detailed experimental protocols specifically for the isolation, purification, and biological analysis of this compound are not extensively documented in publicly available literature. However, general methods for the analysis of steroidal saponins from Ophiopogon japonicus can be adapted.
High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method with Evaporative Light Scattering Detection (ELSD) or coupled with Mass Spectrometry (MS) is suitable for the quantification of this compound, as it is a non-chromophoric compound.
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.
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Detection: ELSD or MS is necessary for the detection and quantification of this compound.
Signaling Pathways: A Putative Framework
Given the lack of specific data for this compound, a logical starting point for investigating its mechanism of action would be to examine signaling pathways modulated by other structurally related saponins. For instance, Ophiopogonin B, another saponin from the same plant, has been shown to induce apoptosis in cancer cells through the Hippo signaling pathway.
Below is a generalized workflow for investigating the effect of a steroidal saponin like this compound on a cancer cell line.
Figure 1. A generalized experimental workflow for investigating the anticancer effects of this compound.
Future Directions
The significant discrepancy in the fundamental physicochemical data for this compound underscores the urgent need for a definitive study to elucidate its correct structure. Future research should prioritize the following:
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Definitive Structure Elucidation: Isolation and comprehensive spectroscopic analysis (1D and 2D NMR, HRMS) of this compound to resolve the conflicting reports on its molecular formula and weight.
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Biological Screening: A broad-based biological screening of purified and structurally confirmed this compound to identify its primary pharmacological activities.
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Mechanistic Studies: Following the identification of significant biological activity, in-depth studies to elucidate the underlying molecular mechanisms and signaling pathways are warranted.
Conclusion
This compound represents a potentially valuable natural product for drug discovery, given the known therapeutic activities of saponins from Ophiopogon japonicus. However, the current ambiguity surrounding its basic chemical properties is a major impediment to further research. This technical guide serves to highlight the current state of knowledge and the critical need for foundational research to unlock the therapeutic potential of this compound.
Ophiopojaponin C: A Technical Guide to its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiopojaponin C is a complex steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, a plant with a long history in traditional medicine. As a member of the saponin class of natural products, it holds potential for further investigation into its biological activities. This technical guide provides a comprehensive overview of the natural sources and discovery of this compound, detailed experimental protocols for its isolation and structural elucidation, and a summary of its known chemical properties. Due to a lack of specific bioactivity studies on this compound, the well-documented anti-inflammatory mechanism of its close structural analogue, Ophiopogonin D, is presented as a potential model for its mechanism of action.
Discovery and Natural Sources
This compound is a naturally occurring steroidal glycoside found in the tuberous roots of Ophiopogon japonicus (Thunb.) Ker-Gawl.[1][2][3]. The plant, a member of the Liliaceae family, is known as Maidong or Ophiopogonis Radix in traditional Chinese medicine, where it is used for its purported effects of moistening the lungs, nourishing the yin, and clearing heat[1][4].
The discovery of this compound is part of a broader, ongoing phytochemical investigation into O. japonicus, which has revealed a rich and diverse array of secondary metabolites, including numerous steroidal saponins, homoisoflavonoids, and polysaccharides[3][4]. While the specific initial isolation is documented within the extensive literature on this plant, its identification is a result of systematic extraction and chromatographic separation techniques, followed by rigorous spectroscopic analysis.
Chemical and Physical Properties
The chemical data for this compound is available from various chemical databases and suppliers. It is important to note a discrepancy in the reported molecular formula and weight between different sources.
| Property | Data | Source(s) |
| CAS Number | 911819-08-4 | [1][2][5] |
| Molecular Formula | C46H72O17orC44H70O18 | [5][6][1][2] |
| Molecular Weight | 897.06 g/mol or887.02 g/mol | [5][6][1][2] |
| Purity (Commercial) | ≥95% to >98% (HPLC) | [1][6] |
| Appearance | Powder | [6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [6] |
| Chemical Class | Steroidal Saponin (Spirostanol Glycoside) | [2] |
Experimental Protocols
The following sections detail the generalized yet comprehensive methodologies for the isolation, purification, and structural elucidation of this compound from its natural source.
Isolation and Purification Workflow
The purification of this compound is a multi-step process beginning with extraction from the plant material and culminating in a highly pure compound isolated via preparative chromatography.
Protocol Details:
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Plant Material Preparation: The tuberous roots of O. japonicus are washed, dried, and ground into a coarse powder to increase the surface area for extraction[7].
-
Extraction: The powdered material is typically extracted with a polar solvent like hot water or aqueous ethanol (e.g., 80% ethanol) using methods such as reflux or pressurized liquid extraction (PLE) to efficiently extract glycosides[7][8].
-
Concentration and Fractionation: The resulting extract is filtered and concentrated under reduced pressure. This crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). The saponins, including this compound, are typically enriched in the n-butanol fraction.
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Column Chromatography: The saponin-rich fraction is subjected to multiple rounds of column chromatography. This often starts with silica gel chromatography, followed by reversed-phase chromatography on an ODS (Octadecylsilyl) column to separate compounds based on polarity[9].
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved using preparative HPLC on a C18 column[10][11]. A gradient elution with a mobile phase such as methanol-water or acetonitrile-water allows for the isolation of individual saponins with high purity (>98%). Fractions are collected and monitored by analytical HPLC or TLC.
Structural Elucidation Protocol
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
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High-Resolution Mass Spectrometry (HR-MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to obtain a highly accurate mass measurement of the molecule. This allows for the unambiguous determination of its molecular formula.
-
1D Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons in the molecule, including characteristic signals for anomeric protons of sugar units, methyl groups on the steroid skeleton, and olefinic protons.
-
¹³C NMR: Shows the number of carbon atoms in the molecule, with distinct chemical shift regions for the steroidal aglycone and the sugar moieties. The chemical shifts can indicate the type of carbon (CH3, CH2, CH, or quaternary).
-
-
2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the sequence of protons within sugar rings and the steroidal backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in the assignment of carbon signals.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the sugar units to each other and to the aglycone, and for assembling the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry and the conformation of the glycosidic linkages.
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Table of Spectroscopic Data (Illustrative)
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |
| Aglycone C-1 | Data | Data | Data | Data |
| Aglycone C-3 | Data | Data | Data | Data |
| Sugar 1 C-1' | Data | Data | Data | Data |
| Sugar 2 C-1'' | Data | Data | Data | Data |
| ...etc. | ... | ... | ... | ... |
Biological Activity and Signaling Pathways
Currently, there is a lack of published research specifically investigating the biological activities and mechanisms of action of this compound. However, extensive studies on other steroidal saponins isolated from Ophiopogon japonicus, such as Ophiopogonin B and Ophiopogonin D, provide valuable insights into its potential therapeutic effects. These related compounds have demonstrated significant anti-inflammatory and anti-cancer activities[12][13][14].
Proposed Anti-Inflammatory Mechanism (via Ophiopogonin D Analogy)
Ophiopogonin D (OP-D), a close structural analogue of this compound, has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway[13][14]. In inflammatory conditions, the transcription factor NF-κB (p65) translocates to the nucleus, where it initiates the transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β. OP-D has been found to inhibit this process through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor with anti-inflammatory roles[13].
Potential Anti-Cancer Mechanisms (via Related Saponins)
Other saponins from O. japonicus, such as Ophiopogonin B, have been shown to induce apoptosis (programmed cell death) in various cancer cell lines[12]. The mechanisms involve the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of executioner caspase-3[12]. Furthermore, some saponins can induce cell death through the generation of reactive oxygen species (ROS)[15].
Conclusion and Future Directions
This compound is a structurally complex steroidal saponin from the well-studied medicinal plant Ophiopogon japonicus. While robust methods for its isolation and structural characterization exist, a significant gap remains in the understanding of its specific biological functions. The documented anti-inflammatory and anti-cancer activities of its close structural analogues, Ophiopogonin D and B, strongly suggest that this compound is a promising candidate for pharmacological screening. Future research should prioritize the isolation of this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action and evaluate its potential as a novel therapeutic agent.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C46H72O17 | CID 90477999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ophiopogonin C | CAS:911819-08-4 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Frontiers | Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [Isolation, purification and structural analysis of a polysaccharide MDG-1 from Ophiopogon japonicus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ophiopogonin D attenuates PM2.5-induced inflammation via suppressing the AMPK/NF-κB pathway in mouse pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactive oxygen species-mediated apoptosis contributes to chemosensitization effect of saikosaponins on cisplatin-induced cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The intricate Pathway of Steroidal Saponin Biosynthesis in Ophiopogon japonicus: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the molecular machinery responsible for the production of medicinally important steroidal saponins in the traditional Chinese medicine, Maidong (Ophiopogon japonicus). This guide details the biosynthetic pathway, key enzymatic players, quantitative data, and essential experimental protocols for scientists engaged in natural product research and drug discovery.
Introduction
Ophiopogon japonicus (Thunb.) Ker-Gawl., commonly known as Maidong, is a perennial herb highly valued in traditional Chinese medicine for its diverse pharmacological activities, including cardiovascular protection, anti-inflammatory, and immunomodulatory effects. These therapeutic properties are largely attributed to its rich content of steroidal saponins, complex glycosylated natural products with a steroidal aglycone backbone. Understanding the biosynthesis of these valuable compounds is paramount for optimizing their production, developing novel therapeutic agents, and ensuring the quality control of O. japonicus-derived products. This technical guide provides a comprehensive overview of the steroidal saponin biosynthesis pathway in O. japonicus, integrating current knowledge from transcriptomic and metabolomic studies.
The Biosynthetic Blueprint: From Isoprenoid Precursors to Complex Saponins
The biosynthesis of steroidal saponins in Ophiopogon japonicus is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.
The Upstream Pathways: MVA and MEP
The initial stages of the pathway involve the synthesis of the C5 isoprenoid units.
-
Mevalonate (MVA) Pathway: This pathway, located in the cytoplasm, starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (HMGR), a key regulatory enzyme. Subsequent phosphorylation and decarboxylation reactions yield IPP.
-
Methylerythritol 4-Phosphate (MEP) Pathway: Occurring in the plastids, this pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. A series of enzymatic steps, including those catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), lead to the formation of IPP and DMAPP.
IPP and DMAPP are then sequentially condensed to form geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce the C30 triterpenoid precursor, squalene. Squalene is subsequently epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene, a critical branch point in terpenoid biosynthesis.
Formation of the Steroidal Backbone
In the biosynthesis of steroidal saponins in O. japonicus, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol, the precursor for most plant sterols. Through a series of subsequent enzymatic reactions including demethylation, isomerization, and reduction, cycloartenol is converted to cholesterol. Cholesterol then serves as the direct precursor for the biosynthesis of the various steroidal sapogenins found in O. japonicus.
Tailoring Steps: The Genesis of Diversity
The vast structural diversity of steroidal saponins arises from a series of tailoring reactions that modify the cholesterol backbone. These reactions are primarily catalyzed by two large enzyme families: cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs).
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Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for the hydroxylation and oxidation of the steroidal skeleton at various positions. Transcriptome analyses of O. japonicus have identified numerous candidate CYP genes that are likely involved in these modifications.[1]
-
UDP-dependent Glycosyltransferases (UGTs): UGTs catalyze the attachment of sugar moieties to the hydroxyl groups of the sapogenin backbone. This glycosylation is a crucial step, as the number, type, and linkage of the sugar chains significantly influence the biological activity of the saponins.
The major steroidal sapogenin in Ophiopogon japonicus is ruscogenin. The biosynthesis of ruscogenin from cholesterol involves several hydroxylation steps. Subsequently, a series of UGTs sequentially add sugar residues to the ruscogenin core to form complex saponins like ophiopogonin D.
Quantitative Insights into Saponin Biosynthesis
The accumulation of steroidal saponins in Ophiopogon japonicus is a developmentally and environmentally regulated process. Transcriptome and metabolome analyses have provided valuable quantitative data on the expression of key biosynthetic genes and the concentration of major saponins.
Gene Expression Levels
Transcriptome studies have revealed the differential expression of genes involved in the MVA, MEP, and downstream pathways in various tissues and under different conditions. For instance, an integrated transcriptome and metabolome analysis of O. japonicus under cadmium stress showed a significant upregulation of key genes for saponin synthesis, including squalene epoxidase (SE), squalene synthase (SS), and several cytochrome P450s (CYP450s). This upregulation was positively correlated with an increase in total saponin content, suggesting a transcriptional-level regulation of the pathway in response to abiotic stress.[1]
Table 1: Relative Expression of Key Biosynthesis Genes in O. japonicus
| Gene Family | Key Genes | Putative Function | Relative Expression Level |
| MVA Pathway | HMGR | HMG-CoA reductase | High in roots |
| MEP Pathway | DXS | 1-deoxy-D-xylulose-5-phosphate synthase | Moderate in roots |
| Upstream | SQS | Squalene synthase | High in roots |
| SQE | Squalene epoxidase | High in roots | |
| Downstream | CAS | Cycloartenol synthase | Moderate in roots |
| CYP450s | Steroid hydroxylation/oxidation | Various, some highly expressed in roots | |
| UGTs | Glycosylation | Various, some highly expressed in roots |
Note: Relative expression levels are generalized from available transcriptome data and may vary depending on the specific tissue, developmental stage, and environmental conditions.
Steroidal Saponin Content
The concentration of major steroidal saponins, such as ophiopogonin D and its aglycone ruscogenin, varies significantly between different parts of the O. japonicus plant.
Table 2: Content of Major Steroidal Saponins in Ophiopogon japonicus
| Compound | Plant Part | Content Range (mg/g dry weight) | Reference |
| Ophiopogonin D | Tuberous Root | 0.171 - 0.213 | [2] |
| Ophiopogonin D | Fibrous Root | 0.085 - 0.126 | [2] |
| Ruscogenin | Tuberous Root | 0.035 - 0.240 | [3] |
Note: Content can vary based on the geographical origin, harvest time, and analytical method used.
Experimental Protocols
The study of the steroidal saponin biosynthesis pathway in Ophiopogon japonicus requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are outlines of key experimental protocols.
Quantification of Steroidal Saponins by HPLC-ELSD
This protocol provides a framework for the quantitative analysis of major steroidal saponins like ophiopogonin D and ruscogenin.
3.1.1. Sample Preparation
-
Dry the plant material (e.g., tuberous roots) at 60°C to a constant weight and grind into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 25 mL of 70% methanol and perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.
3.1.2. HPLC-ELSD Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-20 min, 30-50% A; 20-40 min, 50-70% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings: Drift tube temperature: 100°C; Nebulizing gas (Nitrogen) flow rate: 2.5 L/min.
3.1.3. Quantification
-
Prepare a series of standard solutions of ophiopogonin D and ruscogenin of known concentrations.
-
Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration for each standard.
-
Calculate the concentration of the saponins in the plant extracts based on the calibration curves.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression levels of key biosynthetic genes.
3.2.1. RNA Extraction and cDNA Synthesis
-
Harvest fresh plant tissues and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable plant RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
3.2.2. qRT-PCR
-
Design gene-specific primers for the target biosynthetic genes (e.g., HMGR, SQS, CAS, specific CYPs and UGTs) and a reference gene (e.g., actin or ubiquitin).
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable SYBR Green master mix.
-
Perform the qRT-PCR reaction in a real-time PCR system with appropriate cycling conditions.
-
Analyze the results using the 2-ΔΔCt method to determine the relative expression levels of the target genes.
Future Perspectives and Conclusion
While significant progress has been made in elucidating the steroidal saponin biosynthesis pathway in Ophiopogon japonicus, several areas warrant further investigation. The precise functions of the numerous candidate CYP and UGT genes identified through transcriptome studies need to be confirmed through heterologous expression and in vitro enzyme assays. A detailed, step-by-step enzymatic map from cholesterol to the final saponin products will provide a complete understanding of the pathway.
This technical guide provides a solid foundation for researchers and drug development professionals working with Ophiopogon japonicus. By integrating the current knowledge of the biosynthetic pathway, quantitative data, and key experimental protocols, this guide aims to facilitate further research into these medicinally important compounds, ultimately leading to the development of new and improved therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Determination of Ruscogenin in Ophiopogonis Radix by High-performance Liquid Chromatography-evaporative Light Scattering Detector Coupled with Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Insights into the Mechanism of Action of Ophiopogon Saponins: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Anticancer Mechanisms: Induction of Apoptosis
Preliminary studies indicate that Ophiopogon saponins exert significant anticancer effects primarily by inducing apoptosis in various cancer cell lines. This programmed cell death is initiated through multiple signaling cascades.
Mitochondria-Mediated Apoptosis
A key mechanism is the induction of the mitochondrial apoptotic pathway. Ophiopogonin B (OP-B) has been shown to disrupt mitochondrial integrity in nasopharyngeal carcinoma (NPC) cells.[1][2] This is characterized by a decrease in the mitochondrial membrane potential (MMP).[2] The process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[2] This shift in balance facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-3.[2] Activated caspase-3 then cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]
Role of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is another critical factor in the apoptotic activity of Ophiopogon saponins. OP-B treatment has been observed to increase intracellular ROS levels in cancer cells.[1] This oxidative stress contributes to DNA damage and further promotes mitochondria-mediated cell death.[2]
Key Signaling Pathways Modulated by Ophiopogon Saponins
Ophiopogon saponins have been found to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.
The Hippo Signaling Pathway
In nasopharyngeal carcinoma, Ophiopogonin B has been identified as an inhibitor of the Hippo signaling pathway.[1][2] OP-B treatment leads to the increased expression of key upstream components of this pathway, such as Mammalian STE20-like kinase 1 (MST1) and Large tumor suppressor 1 (LATS1). This results in the phosphorylation of Yes-associated protein (YAP), a primary downstream effector of the Hippo pathway. Phosphorylated YAP is retained in the cytoplasm and targeted for degradation, preventing its translocation to the nucleus where it would otherwise promote the transcription of genes involved in cell proliferation and survival.[1]
The p53 and c-Myc Axis
Ophiopogonin D (OP-D) has been shown to induce apoptosis in colorectal cancer cells by activating the tumor suppressor protein p53.[3] The activation of p53 is mediated by ribosomal proteins L5 (RPL5) and L11 (RPL11).[3] Concurrently, OP-D inhibits the expression of the oncoprotein c-Myc through the regulation of CNOT2, a component of the CCR4-NOT transcription complex.[3] The dual effect of activating p53 and inhibiting c-Myc creates a potent pro-apoptotic environment in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative findings from preliminary studies on Ophiopogon saponins.
Table 1: Effects of Ophiopogonin D on Cell Viability and Apoptosis in Colorectal Cancer Cells
| Parameter | Cell Line | Concentration of OP-D | Observation |
| Cell Viability | p53 wild-type | Dose-dependent | Significant inhibition |
| Cell Viability | p53-null | Dose-dependent | No significant inhibition |
| Apoptosis | HCT116 | Not specified | Induction of p53-dependent apoptosis |
Data extracted from studies on Ophiopogonin D.[3]
Table 2: Molecular Effects of Ophiopogonin D in Colorectal Cancer Cells
| Target Molecule | Effect of OP-D Treatment |
| p53 expression | Increased |
| p21 (p53 target gene) | Increased |
| c-Myc expression | Decreased |
Data extracted from studies on Ophiopogonin D.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the Ophiopogon saponin for a designated period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment and Collection: Cells are treated with the Ophiopogon saponin, then harvested by trypsinization and washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blotting
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-3, YAP, p53, c-Myc) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Mitochondrial Apoptosis Pathway Induced by Ophiopogon Saponins.
Caption: Modulation of the Hippo Signaling Pathway by Ophiopogonin B.
References
- 1. Ophiopogonin B induces reactive oxygen species‑dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Ophiopojaponin C Targets: A Technical Guide for Drug Discovery Professionals
Abstract
Ophiopojaponin C, a steroidal saponin isolated from the tubers of Ophiopogon japonicus, has garnered interest for its potential therapeutic properties. As with many natural products, a comprehensive understanding of its molecular mechanisms of action is crucial for its development as a therapeutic agent. This technical guide provides a detailed, step-by-step workflow for the in silico prediction of the protein targets of this compound. It is intended for researchers, scientists, and drug development professionals. The guide covers a multi-pronged computational strategy, integrating network pharmacology and molecular docking to identify and prioritize potential targets. Furthermore, it outlines the subsequent experimental protocols necessary for the validation of these computational predictions. All quantitative data from the predictive studies are summarized in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction
Traditional herbal medicines are a rich source of bioactive compounds with therapeutic potential. This compound is a C29 steroidal glycoside that has been isolated from the tubers of Ophiopogon japonicus, a plant used in traditional Chinese medicine. While preliminary studies suggest various biological activities for saponins, the specific protein targets of this compound remain largely uncharacterized. Identifying these targets is a critical step in elucidating its mechanism of action and exploring its therapeutic potential.
In silico approaches have revolutionized the early stages of drug discovery by enabling the rapid and cost-effective prediction of drug-target interactions.[1] Network pharmacology, in particular, is well-suited for analyzing the complex interactions of natural products, which often exhibit polypharmacological effects (acting on multiple targets).[2][3] This approach allows for the construction of compound-target-disease networks to understand the holistic effects of a compound on biological systems. Molecular docking complements this by providing insights into the specific binding interactions between the compound and its predicted targets at a molecular level.[4]
This guide presents a comprehensive workflow for the in silico prediction of this compound targets, beginning with retrieving the compound's structure and culminating in the experimental validation of the predicted targets.
In Silico Target Prediction Workflow
The overall workflow for the in silico prediction of this compound targets is a multi-step process that integrates various databases and computational tools.
References
- 1. mdpi.com [mdpi.com]
- 2. Ophiobolin C | C25H38O3 | CID 11234566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In Silico Studies on Triterpenoid Saponins Permeation through the Blood-Brain Barrier Combined with Postmortem Research on the Brain Tissues of Mice Affected by Astragaloside IV Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C46H72O17 | CID 90477999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ophiopojaponin C: A Technical Guide to its Solubility and Putative Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopojaponin C is a steroidal saponin isolated from the tubers of Ophiopogon japonicus, a plant widely used in traditional medicine. As with many natural products, understanding its physicochemical properties, such as solubility, is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the available information on the solubility of this compound in various solvents, outlines a general experimental protocol for its solubility determination, and explores a putative signaling pathway based on related compounds.
Solubility of this compound
Currently, there is a notable lack of specific quantitative data in publicly available literature detailing the solubility of this compound in common laboratory solvents. However, based on extraction and chromatography methods used in various studies, qualitative inferences about its solubility can be made.
Qualitative Solubility Profile:
This compound is frequently extracted from Ophiopogon japonicus using mixtures of methanol and water, and analyzed using high-performance liquid chromatography (HPLC) with mobile phases typically consisting of acetonitrile and water. This suggests that this compound exhibits at least partial solubility in polar organic solvents and their aqueous mixtures. Its large molecular weight and complex steroidal glycoside structure likely limit its solubility in highly polar solvents like water and non-polar solvents.
Data Presentation: Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various solvents is not available. Researchers are encouraged to determine these values experimentally based on their specific formulation and research needs.
Experimental Protocol for Solubility Determination
The following is a general, yet detailed, experimental protocol for determining the equilibrium solubility of this compound. This method is adapted from established pharmacopeial guidelines.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved particles.
-
Dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the test solvent using the following formula, taking into account the dilution factor:
Solubility (mg/mL) = Concentration in diluted sample (mg/mL) x Dilution factor
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Putative Anti-Inflammatory Signaling Pathway
While specific signaling pathways for this compound have not been fully elucidated, research on structurally related homoflavonoids provides valuable insights. A study on ophioglonin, a homoflavonoid from Ophioglossum vulgatum, demonstrated its anti-inflammatory effects through the inactivation of the NF-κB and MAPK signaling pathways. Given the structural similarities, it is plausible that this compound may exert similar effects.
Disclaimer: The following signaling pathway is based on the published mechanism of a related compound, ophioglonin, and is presented here as a putative pathway for this compound for illustrative purposes. Further research is required to confirm if this compound acts via the same mechanism.
NF-κB and MAPK Signaling Pathway Inhibition
Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.
Conclusion
This technical guide summarizes the current understanding of this compound's solubility and potential mechanisms of action. The lack of quantitative solubility data highlights a significant gap in the literature and presents an opportunity for further research. The provided experimental protocol offers a robust framework for obtaining this critical information. Furthermore, the exploration of a putative anti-inflammatory signaling pathway, based on a related compound, provides a foundation for future mechanistic studies into the therapeutic potential of this compound. As research into this promising natural product continues, a more comprehensive understanding of its properties will undoubtedly accelerate its development for pharmaceutical applications.
Methodological & Application
Application Notes and Protocols: Ophiopojaponin C Extraction from Ophiopogon japonicus
Audience: Researchers, scientists, and drug development professionals.
Introduction Ophiopogon japonicus (Thunb.) Ker Gawl., commonly known as Maidong, is a traditional medicinal plant widely used in East Asia. Its therapeutic effects are largely attributed to a class of bioactive compounds known as steroidal saponins.[1][2] Ophiopojaponin C, a C29 steroidal glycoside, is one of the key saponins isolated from the tubers of O. japonicus.[3] This document provides detailed protocols for the extraction and purification of this compound, along with methods for evaluating its biological activity.
Extraction and Purification of this compound
The extraction of saponins from O. japonicus can be achieved through various methods, including heat reflux, maceration, and ultrasound-assisted extraction.[4] The choice of method often depends on the desired yield, time, and available equipment. Following extraction, a multi-step purification process is required to isolate this compound.
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Detailed Extraction Protocols
Materials and Reagents:
-
Dried tuber roots of Ophiopogon japonicus
-
Methanol (Analytical Grade)[4]
-
Ethanol (Analytical Grade)
-
n-Butanol (Analytical Grade)[4]
-
Deionized Water
-
Whatman No. 1 filter paper
Equipment:
-
Grinder/Mill
-
Reflux apparatus (Heating mantle, round-bottom flask, condenser)
-
Ultrasonic bath
-
Rotary evaporator
-
Separatory funnel
-
Freeze dryer (optional)
Protocol 1: Heat Reflux Extraction (HRE) [4]
-
Grind the dried tubers of O. japonicus into a fine powder.
-
Weigh 100 g of the powder and place it into a 2 L round-bottom flask.
-
Add 1 L of 80% methanol to the flask.
-
Set up the reflux apparatus and heat the mixture to 70°C.
-
Maintain the reflux for 2 hours with continuous stirring.
-
After cooling, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times to maximize yield.
-
Combine the filtrates from all three extractions.
Protocol 2: Ultrasound-Assisted Extraction (UAE) [4][5]
-
Weigh 100 g of powdered O. japonicus tubers and place it in a large beaker.
-
Add 1 L of 80% methanol (liquid-to-material ratio of 10:1 mL/g).
-
Place the beaker in an ultrasonic bath.
-
Perform sonication for 60 minutes at a controlled temperature (e.g., 25°C).[4][5]
-
Filter the mixture to separate the extract.
-
Combine and process the filtrate as described for the HRE method.
Purification Protocol
-
Concentration: Concentrate the combined filtrates from the extraction step using a rotary evaporator at 60-65°C under reduced pressure to remove the methanol. This will yield a viscous aqueous residue.[4]
-
Liquid-Liquid Partitioning:
-
Redissolve the residue in 500 mL of deionized water.[4]
-
Transfer the aqueous solution to a 2 L separatory funnel.
-
Add 500 mL of water-saturated n-butanol and shake vigorously. Allow the layers to separate.[4]
-
Collect the upper n-butanol layer.
-
Repeat the extraction of the aqueous layer three more times with fresh n-butanol.[4]
-
Combine all n-butanol fractions. This layer contains the saponins.
-
-
Drying: Evaporate the n-butanol extract to dryness using a rotary evaporator to obtain the crude saponin powder.
-
Column Chromatography:
-
Prepare a macroporous resin column (e.g., D101).[6]
-
Dissolve the crude saponin powder in a minimal amount of the mobile phase (e.g., water or low-concentration ethanol).
-
Load the sample onto the column.
-
Wash the column with deionized water to remove impurities like sugars and salts.
-
Elute the saponins using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine fractions containing the target compound, this compound.
-
-
Final Purification (HPLC): For high purity, the enriched fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
Quantitative Data
The efficiency of extraction varies significantly with the method used. The following table summarizes typical yields for total saponins from O. japonicus using different techniques.
| Extraction Method | Solvent | Time | Temperature | Total Saponin Yield (mg/2g DW) | Reference |
| Heat Reflux | Methanol | 2 h | 70°C | 0.274 | [4] |
| Maceration | Methanol | 24 h | 25°C | 0.185 | [4] |
| Ultrasound-Assisted | Methanol | 2 h | 25°C | 0.257 | [4] |
| Ionic Liquid-UAE | 1 mol/L [Bmim]CF3SO3 | 60 min | N/A | High Yield (Specific value not given) | [5] |
DW: Dry Weight
Biological Activity Assessment
Saponins from O. japonicus are known to possess various biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects.[1] After extraction, the purified this compound can be tested for its bioactivity.
Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Materials:
-
Purified this compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (Positive control)
-
96-well microplate
-
Microplate reader
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol (e.g., 10, 50, 100, 200 µg/mL).
-
In a 96-well plate, add 100 µL of each sample dilution to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Relevant Signaling Pathway
While the specific signaling pathway for this compound is not extensively documented, related saponins from O. japonicus, such as Ophiopogonin D, have been shown to exert their effects by modulating key cellular pathways like the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[1]
Caption: PI3K/AKT signaling pathway modulated by Ophiopogon saponins.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for separating and purifying total flavonoids and total saponins from fibrous roots of ophiopogon japonicus and simultaneously removing paclobutrazol - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Note: Quantification of Ophiopojaponin C in Ophiopogonis Radix Using High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the accurate quantification of ophiopojaponin C, a major bioactive steroidal saponin in Ophiopogonis Radix. The described protocol provides a reliable and reproducible approach for the quality control and standardization of Ophiopogonis Radix and its related pharmaceutical preparations. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in research and industrial settings.
Introduction
Ophiopogonis Radix, the dried root tuber of Ophiopogon japonicus (L.f.) Ker-Gawl., is a widely used traditional Chinese medicine for treating cardiovascular diseases and inflammation.[1][2] The therapeutic effects are largely attributed to its rich content of steroidal saponins, with this compound being a significant bioactive constituent. Accurate quantification of this compound is crucial for the quality assessment and efficacy of Ophiopogonis Radix. Due to the lack of a strong UV chromophore in steroidal saponins, traditional HPLC-UV methods are often inadequate. HPLC coupled with an Evaporative Light Scattering Detector (ELSD) offers a universal detection method for such non-volatile compounds, providing a stable baseline even with gradient elution.[3] This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and quantification of this compound.
Experimental
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Ultrapure)
-
Ophiopogonis Radix powder
-
HPLC system equipped with a quaternary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Analytical balance (0.01 mg sensitivity)
-
Ultrasonic bath
-
Centrifuge
-
Solid-Phase Extraction (SPE) C18 cartridges
An optimized HPLC-ELSD method was established for the quantification of this compound.
| Parameter | Condition |
| HPLC Column | Kromasil 100-5 C18 (4.6 mm × 250 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile (A) and Water (B) in a gradient elution |
| Gradient Program | 0-45 min, 35%-55% A |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| ELSD Drift Tube | 100°C |
| Nebulizer Gas Flow | 3.0 L/min |
Table 1: Optimized HPLC-ELSD parameters for this compound analysis.[4]
Protocols
Accurately weigh 5 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 0.5 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.05 to 0.8 mg/mL.
-
Extraction: Accurately weigh 1.0 g of powdered Ophiopogonis Radix into a conical flask. Add 25 mL of 70% methanol.
-
Ultrasonic Extraction: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of water.
-
Load 5 mL of the supernatant from the centrifuged extract onto the cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of 20% methanol to remove impurities.
-
Elute the target analyte, this compound, with 5 mL of 100% methanol.[5]
-
-
Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 2 mL of methanol and filter through a 0.45 µm nylon membrane prior to HPLC analysis.[5]
Method Validation
The developed HPLC-ELSD method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, and sensitivity.
| Parameter | Result |
| Linearity Range (mg/mL) | 0.05 - 0.8 |
| Regression Equation | y = ax + b (specific values to be determined) |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 95.75% - 103.1% |
| Limit of Detection (LOD) | To be determined (S/N > 3) |
| Limit of Quantification (LOQ) | To be determined (S/N > 10) |
Table 2: Summary of Method Validation Parameters.[4][6]
Visualization of Protocols
Caption: Workflow for the preparation of Ophiopogonis Radix samples.
Caption: Schematic of the HPLC-ELSD analysis process.
Conclusion
The HPLC-ELSD method described in this application note provides a sensitive, accurate, and reliable means for the quantification of this compound in Ophiopogonis Radix. The detailed protocol for sample preparation and chromatographic analysis, along with the method validation summary, offers a robust framework for researchers, scientists, and drug development professionals engaged in the quality control and standardization of this important traditional medicine. This method can be readily implemented in a laboratory setting for routine analysis.
References
- 1. phcog.com [phcog.com]
- 2. Determination of Ruscogenin in Ophiopogonis Radix by High-performance Liquid Chromatography-evaporative Light Scattering Detector Coupled with Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Identification and Quantification of Ophiopojaponin C
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of ophiopojaponin C, a steroidal saponin isolated from the roots of Ophiopogon japonicus. This method is suitable for the analysis of this compound in complex matrices, such as plant extracts and biological samples, providing the high selectivity and sensitivity required for phytochemical research, quality control of herbal medicines, and pharmacokinetic studies. The protocol outlines sample preparation, optimized LC-MS/MS parameters, and method validation data, demonstrating excellent linearity, precision, accuracy, and recovery.
Introduction
LC-MS/MS offers significant advantages for the analysis of complex natural products like saponins, which often lack strong chromophores for UV detection and are present in intricate matrices. The high selectivity of tandem mass spectrometry, combined with the separation power of liquid chromatography, allows for reliable identification and quantification even at low concentrations. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals working with this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., Digoxin or another suitable steroidal saponin
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Rat plasma or other relevant biological matrix
-
Ophiopogon japonicus root powder for plant matrix analysis
Sample Preparation
Plasma Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Plant Material (Ophiopogon japonicus root) Preparation
-
Accurately weigh 1.0 g of powdered Ophiopogon japonicus root.
-
Add 25 mL of 70% methanol to the sample.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the extract at 4,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtrate with the initial mobile phase as necessary before injection.
LC-MS/MS Method
Chromatographic Conditions
-
System: UHPLC system
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive or negative mode (optimization required, negative mode is often suitable for saponins)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
-
This compound (C₄₆H₇₂O₁₇, MW: 897.1 g/mol ): The precursor ion would be [M-H]⁻ at m/z 895.5 or [M+HCOO]⁻ at m/z 941.5 in negative mode. Product ions would result from the sequential loss of sugar moieties (e.g., xylose, rhamnose, glucose). A likely transition would be m/z 895.5 → [M-H-sugar]⁻.
-
Internal Standard: To be determined based on the selected IS.
-
-
Source Parameters:
-
Capillary Voltage: Optimized for the specific instrument.
-
Source Temperature: e.g., 150°C
-
Desolvation Temperature: e.g., 500°C
-
Gas Flows: Optimized for the instrument.
-
Results and Discussion
Method Validation
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 1.0 - 500 | ≥ 0.995 | 1.0 |
Table 2: Precision and Accuracy
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) | |
| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |
| Low QC | 2.5 | < 15 | < 15 | 85 - 115 |
| Mid QC | 50 | < 15 | < 15 | 85 - 115 |
| High QC | 400 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Spiked Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) | |
| Low QC | 2.5 | 85 - 110 | 85 - 115 |
| Mid QC | 50 | 85 - 110 | 85 - 115 |
| High QC | 400 | 85 - 110 | 85 - 115 |
Visualizations
Experimental Workflow
References
Ophiopojaponin C: Application Notes and Protocols for Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopojaponin C is a steroidal saponin isolated from the roots of Ophiopogon japonicus (Thunb.) Ker-Gawl., a plant widely used in traditional medicine for treating inflammatory conditions.[1][2] While direct research on this compound is limited, studies on saponin-rich extracts from Ophiopogon japonicus and related compounds like Ophiopogonin D provide strong evidence for their potent anti-inflammatory properties.[3][4] These compounds have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]
These application notes provide a comprehensive overview of the potential anti-inflammatory applications of this compound, based on the available scientific literature for related compounds and extracts from its source plant. Detailed protocols for key in vitro experiments are provided to facilitate further research into the specific activities of this compound.
Quantitative Data Summary
The following tables summarize the anti-inflammatory effects of saponin extracts from Ophiopogon japonicus and the related compound Ophiopogonin D. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Anti-inflammatory Effects of Ophiopogon japonicus Saponin Extract (SOJ)
| Parameter | Model | Treatment | Concentration | Result | Reference |
| IL-6 | Doxorubicin-induced chronic heart failure in rats | SOJ | Not Specified | Decrease to 154.41 ± 7.72 pg/mg protein | [3] |
| TNF-α | Doxorubicin-induced chronic heart failure in rats | SOJ | Not Specified | Decrease to 110.02 ± 6.96 pg/mg protein | [3] |
| IL-1β | Doxorubicin-induced chronic heart failure in rats | SOJ | Not Specified | Decrease to 39.39 ± 5.27 pg/mg protein | [3] |
| p38 MAPK Activity | Doxorubicin-induced chronic heart failure in rats | SOJ | Not Specified | Relative activity decreased to 2.60 ± 0.40 | [3] |
Table 2: In Vitro Anti-inflammatory Effects of 4′-O-Demethylophiopogonanone E (from O. japonicus)
| Parameter | Model | Treatment | IC50 Value | Reference |
| IL-1β Production | LPS-stimulated RAW264.7 macrophages | Compound 10 | 32.5 ± 3.5 μg/mL | [5] |
| IL-6 Production | LPS-stimulated RAW264.7 macrophages | Compound 10 | 13.4 ± 2.3 μg/mL | [5] |
Signaling Pathways
The anti-inflammatory effects of saponins from Ophiopogon japonicus are primarily attributed to their ability to inhibit the NF-κB and MAPK signaling pathways. These pathways are central regulators of the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of genes involved in immunity and inflammation.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Saponins from Ophiopogon japonicus have been shown to inhibit this process.[4]
MAPK Signaling Pathway
The MAPK signaling cascade, which includes ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[5] Inhibition of the phosphorylation of these kinases has been observed with compounds isolated from Ophiopogon japonicus, suggesting a mechanism for their anti-inflammatory effects.[5]
References
- 1. impactfactor.org [impactfactor.org]
- 2. Liriopogons (Genera Ophiopogon and Liriope, Asparagaceae): A Critical Review of the Phytochemical and Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Ophiopojaponin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and relevant animal models for evaluating the in vivo efficacy of Ophiopojaponin C, a steroidal saponin with significant therapeutic potential. The protocols detailed below are based on preclinical studies of closely related saponins isolated from Ophiopogon japonicus, offering a robust framework for investigating the cardioprotective, neuroprotective, and anti-inflammatory properties of this compound.
Animal Models for Cardioprotective Efficacy
Myocardial ischemia-reperfusion (I/R) injury is a primary cause of morbidity and mortality worldwide. Ophiopogonins have demonstrated significant cardioprotective effects in preclinical models by mitigating oxidative stress and inflammation.
Myocardial Ischemia-Reperfusion (I/R) Injury Model in Rats
This model is widely used to simulate the damage that occurs when blood flow is restored to the heart after a period of ischemia, mimicking conditions like a heart attack and subsequent treatment.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Animals are anesthetized with an intraperitoneal injection of sodium pentobarbital (40 mg/kg).
-
Surgical Procedure:
-
The rats are tracheotomized and ventilated with a rodent respirator.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a silk suture. Successful occlusion is confirmed by the appearance of myocardial cyanosis.
-
After 30-40 minutes of ischemia, the ligature is released to allow for 2-3 hours of reperfusion[1][2].
-
-
This compound Administration:
-
This compound can be administered intravenously (e.g., via the tail vein) or intraperitoneally at various doses.
-
Administration can occur either as a pretreatment before ischemia or at the onset of reperfusion to assess both preventative and curative effects[2].
-
-
Assessment of Efficacy:
-
Infarct Size: At the end of reperfusion, the heart is excised, and the infarct size is determined using 2,3,5-triphenyltetrazolium chloride (TTC) staining. The non-infarcted tissue stains red, while the infarcted area remains pale[1].
-
Cardiac Function: Assessed by electrocardiogram (ECG) and echocardiography to measure parameters like ejection fraction and fractional shortening[1].
-
Biochemical Markers: Blood samples are collected to measure serum levels of cardiac injury markers such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH)[1][3].
-
Histopathology: Myocardial tissue is examined for morphological changes, including edema, necrosis, and inflammatory cell infiltration, using hematoxylin and eosin (H&E) staining[1].
-
Quantitative Data Summary:
| Animal Model | Treatment Group | Dose | Infarct Size (% of Area at Risk) | CK-MB (U/L) | LDH (U/L) | Source |
| Rat I/R | Control (I/R) | - | 57.0 ± 3.6 | Increased | Increased | [2] |
| Ophiopogonin D | 10 mg/kg | Reduced | Decreased | Decreased | [1] | |
| Saponin Extract | 50 mg/kg | 44.5 ± 2.9 (preventive) | Decreased by 38.86% | Decreased by 26.84% | [2][3] |
Doxorubicin-Induced Chronic Heart Failure Model in Rats
This model is relevant for studying drug-induced cardiotoxicity and the potential protective effects of therapeutic compounds.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Heart Failure: Doxorubicin (DOX) is administered intraperitoneally at a cumulative dose to induce chronic heart failure[3].
-
This compound Administration: this compound is administered orally or intraperitoneally daily for a specified period following DOX treatment.
-
Assessment of Efficacy:
-
Cardiac Function: Monitored using echocardiography.
-
Biochemical Markers: Serum levels of CK-MB, LDH, and aspartate aminotransferase (AST) are measured[3].
-
Oxidative Stress Markers: Myocardial tissue levels of superoxide dismutase (SOD) and malondialdehyde (MDA) are determined.
-
Quantitative Data Summary:
| Animal Model | Treatment Group | CK-MB (% increase vs. Control) | LDH (% increase vs. Control) | AST (% increase vs. Control) | Source |
| Rat DOX-CHF | CHF Group | 162.79% | 103.44% | 68.67% | [3] |
| SOJ Treatment | Reduced by 38.86% | Reduced by 26.84% | Reduced by 13.68% | [3] |
Animal Models for Neuroprotective Efficacy
Ophiopogonins have shown promise in protecting against neuronal damage in models of stroke and neurodegenerative diseases.
Middle Cerebral Artery Occlusion (MCAO) Model for Cerebral Ischemia-Reperfusion Injury in Rats
This is the most common model for focal cerebral ischemia, mimicking human ischemic stroke.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthesia is induced and maintained with isoflurane or other suitable anesthetics.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA)[4].
-
After a period of occlusion (e.g., 90-120 minutes), the filament is withdrawn to allow for reperfusion.
-
-
This compound Administration: this compound can be administered intravenously or intraperitoneally before or after the ischemic insult.
-
Assessment of Efficacy:
-
Neurological Deficit Score: Neurological function is assessed using a standardized scoring system (e.g., 0-5 scale) at various time points after reperfusion[5][6].
-
Infarct Volume: Brains are sectioned and stained with TTC to quantify the infarct volume[5][6].
-
Brain Water Content: Measured to assess cerebral edema[5].
-
Histopathology: Neuronal damage is evaluated using H&E and Nissl staining[5][6].
-
Inflammatory Markers: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured in the brain tissue[5].
-
Quantitative Data Summary:
| Animal Model | Treatment Group | Dose | Neurological Deficit Score | Infarct Volume (%) | Brain Water Content (%) | Source |
| Rat MCAO/R | MCAO/R | - | 3.5 ± 0.5 | 25.3 ± 3.1 | 81.2 ± 1.5 | [5][6] |
| Ophiopogonin D | 0.5 µmol/L | Reduced | Reduced | Reduced | [5][6] |
Neurotoxin-Induced Models of Parkinson's Disease
Models using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP are used to replicate the dopaminergic neurodegeneration seen in Parkinson's disease[7][8].
Experimental Protocol (6-OHDA Model):
-
Animal Model: Rats or mice.
-
Procedure: Unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle to induce progressive loss of dopaminergic neurons.
-
This compound Administration: Administered systemically before or after the neurotoxin injection.
-
Assessment of Efficacy:
-
Behavioral Tests: Rotational behavior induced by apomorphine or amphetamine is a key indicator of dopaminergic deficit.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Transgenic Mouse Models of Alzheimer's Disease
Models such as APP/PS1 and 5xFAD mice, which overexpress human genes associated with familial Alzheimer's disease, are used to study amyloid plaque pathology and cognitive deficits[9][10].
Experimental Protocol (APP/PS1 Model):
-
Animal Model: APP/PS1 transgenic mice.
-
This compound Administration: Chronic administration via oral gavage or in the diet over several months.
-
Assessment of Efficacy:
-
Cognitive Tests: Morris water maze and Y-maze are used to assess spatial learning and memory[11].
-
Histopathology: Immunohistochemical staining for amyloid-beta (Aβ) plaques and activated microglia in the brain.
-
Biochemical Analysis: ELISA to measure Aβ levels in brain homogenates.
-
Animal Models for Anti-inflammatory Efficacy
The anti-inflammatory properties of ophiopogonins can be evaluated in various models of acute and chronic inflammation.
Carrageenan-Induced Paw Edema in Mice or Rats
This is a classic model of acute inflammation used for screening anti-inflammatory drugs.
Experimental Protocol:
-
Animal Model: Mice or rats.
-
Induction of Edema: A sub-plantar injection of carrageenan solution into the hind paw induces a localized inflammatory response[12].
-
This compound Administration: Administered orally or intraperitoneally prior to carrageenan injection.
-
Assessment of Efficacy:
-
Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated.
-
Quantitative Data Summary:
| Animal Model | Treatment Group | Dose | Edema Inhibition (%) | Source |
| Mouse Paw Edema | ROJ-ext | 25 mg/kg | Significant | [12] |
| ROJ-ext | 50 mg/kg | Significant | [12] |
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease[13][14].
Experimental Protocol:
-
Animal Model: DBA/1 mice are commonly used due to their susceptibility.
-
Induction of Arthritis: Immunization with type II collagen emulsified in Freund's complete adjuvant induces an autoimmune response leading to arthritis.
-
This compound Administration: Administered daily starting from the day of immunization or after the onset of clinical signs.
-
Assessment of Efficacy:
-
Clinical Score: Arthritis severity is scored based on paw swelling and redness.
-
Histopathology: Joint tissues are examined for synovial inflammation, cartilage destruction, and bone erosion.
-
Inflammatory Cytokines: Serum or joint tissue levels of TNF-α, IL-1β, and IL-6 are measured.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of ophiopogonins are often mediated through the modulation of key signaling pathways involved in inflammation, apoptosis, and oxidative stress.
Signaling Pathway of Ophiopogonin in Cardioprotection
Caption: this compound Cardioprotective Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General Workflow for In Vivo Efficacy Studies.
References
- 1. Ophiopogonin D Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of OP2113 on Myocardial Infarct Size and No Reflow in a Rat Myocardial Ischemia/Reperfusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 11. Oral apolipoprotein A-I mimetic peptide improves cognitive function and reduces amyloid burden in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 14. Animal models of rheumatoid pain: experimental systems and insights - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Ophiopojaponin C Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiopojaponin C, a steroidal saponin isolated from the tubers of Ophiopogon japonicus, has garnered significant interest for its potential therapeutic properties. Accurate and reproducible in vitro studies investigating its biological activities necessitate the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of stock solutions. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₄H₇₀O₁₈ | [1] |
| Molecular Weight | 887.03 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white powder | |
| Solubility | While specific data for this compound is limited, it is anticipated to be soluble in dimethyl sulfoxide (DMSO). Saponins, as a class, can also exhibit solubility in water (solubility may be enhanced with the addition of a small amount of alkali) and hot ethanol. |
Experimental Protocols
Materials and Reagents
-
This compound powder (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Biological safety cabinet (BSC)
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock allows for minimal solvent introduction into the final cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a biological safety cabinet (BSC) to maintain the sterility of the stock solution.
-
Weighing this compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.87 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 887.03 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 887.03 g/mol = 0.00887 g = 8.87 mg
-
-
-
Dissolution in DMSO: Transfer the weighed this compound powder into a sterile 1.5 mL microcentrifuge tube. Add the calculated volume of sterile, cell culture grade DMSO (in this example, 1 mL) to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution of the powder. Visually inspect the solution to confirm that no particulate matter remains. If necessary, gentle warming in a 37°C water bath can aid in dissolution.
-
Sterilization: As this compound is a natural product and the stock solution is prepared in DMSO, which is not amenable to heat sterilization, it is crucial to use sterile techniques and sterile reagents throughout the process. If there are concerns about microbial contamination, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage Conditions: Store the aliquots at -20°C for short to medium-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect the aliquots from light by storing them in a dark box or wrapping the tubes in aluminum foil.
Preparation of Working Solutions for Cell Culture Experiments
Procedure:
-
Thawing the Stock Solution: When ready to use, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Prepare intermediate dilutions of the stock solution in sterile complete cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations.
-
Final Concentration in Cell Culture: Add the appropriate volume of the working solution to the cell culture plates to achieve the desired final concentration of this compound. Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 0.5% DMSO without significant adverse effects, but it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflow for preparing this compound stock solutions and a conceptual representation of its potential application in cell signaling studies.
Caption: Workflow for this compound Stock and Working Solution Preparation.
Caption: Conceptual Signaling Pathway of this compound.
Stability and Storage Recommendations
-
Powder: Store the solid this compound powder at -20°C in a desiccator to protect it from moisture and light.
-
Stock Solution: As a general guideline for saponins, freshly prepared solutions are recommended. Store aliquots of the DMSO stock solution at -20°C for several weeks or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Working solutions diluted in cell culture medium should be prepared fresh for each experiment and should not be stored for extended periods, as the stability of this compound in aqueous solutions at physiological pH and temperature has not been extensively characterized.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and DMSO.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it. Exercise caution to avoid skin contact.
-
Dispose of all waste materials according to institutional guidelines for chemical and biological waste.
References
Ophiopojaponin C: A Potential Therapeutic Agent for Cardiovascular Disease - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiopojaponin C, a steroidal saponin isolated from the tuberous root of Ophiopogon japonicus, is emerging as a promising therapeutic agent for the management of cardiovascular diseases. Preclinical studies have demonstrated its significant cardioprotective effects, which are attributed to its potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties. This document provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from studies on related compounds from Ophiopogon japonicus. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts in this area.
Introduction
Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. The pathophysiology of CVD is complex, involving intricate signaling pathways related to inflammation, oxidative stress, and apoptosis. Chronic inflammation, characterized by the elevated expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), plays a pivotal role in the initiation and progression of atherosclerosis and heart failure. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, contributes to cellular damage and dysfunction in the cardiovascular system. Furthermore, apoptosis, or programmed cell death, of cardiomyocytes and endothelial cells is a critical factor in the development of various cardiac pathologies.
Ophiopogon japonicus, a traditional Chinese medicine, has long been used for the treatment of cardiovascular ailments. This compound is one of the active steroidal saponins found in this plant. While direct research on this compound is still expanding, studies on closely related compounds from the same plant, such as Ophiopogonin D, and extracts rich in steroidal saponins, provide compelling evidence for its therapeutic potential. These studies suggest that this compound likely exerts its cardioprotective effects by modulating key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Mechanism of Action
The cardioprotective effects of saponins from Ophiopogon japonicus are multi-faceted, targeting key pathological processes in cardiovascular disease.
Anti-Inflammatory Effects
A steroidal saponin extract from Ophiopogon japonicus (SOJ) has been shown to significantly suppress the inflammatory response in a rat model of doxorubicin-induced chronic heart failure.[1][2] Treatment with SOJ led to a marked reduction in the myocardial levels of pro-inflammatory cytokines.[1] This anti-inflammatory action is believed to be mediated, at least in part, through the inhibition of the p38 MAPK signaling pathway.[1][2]
Anti-Oxidative Stress Effects
The same SOJ extract demonstrated potent anti-oxidative properties by enhancing the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[2]
Inhibition of Apoptosis
Related compounds from Ophiopogon japonicus, such as Methylophiopogonanone A and B, have been shown to protect endothelial cells and cardiomyocytes from apoptosis induced by oxidative stress and ischemia/reperfusion injury.[3][4][5] These effects are mediated through the activation of pro-survival signaling pathways like the PI3K/Akt/eNOS pathway.[4]
Signaling Pathways
The therapeutic potential of this compound in cardiovascular disease is underscored by its ability to modulate critical intracellular signaling cascades. The following diagram illustrates the proposed mechanism based on evidence from related compounds.
Caption: Proposed signaling pathway of this compound in cardioprotection.
Quantitative Data
While specific quantitative data for this compound is limited, the following tables summarize the effects of a steroidal saponin extract from Ophiopogon japonicus (SOJ) on key cardiovascular parameters.
Table 1: Effect of SOJ on Hemodynamic Parameters in Doxorubicin-Induced Chronic Heart Failure in Rats [2]
| Parameter | Control Group | CHF Group | CHF + SOJ (100 mg/kg) |
| LVESP (mmHg) | 118.32 ± 2.01 | 97.34 ± 1.88 | 113.32 ± 2.11 |
| +dP/dtmax (mmHg/s) | 3124.54 ± 189.23 | 1748.21 ± 154.32 | 2510.43 ± 176.54 |
| -dP/dtmax (mmHg/s) | 3567.87 ± 298.45 | 2071.34 ± 243.12 | 3107.12 ± 265.43 |
| LVEDP (mmHg) | 7.98 ± 0.76 | 24.25 ± 2.11 | 15.21 ± 1.54 |
CHF: Chronic Heart Failure; LVESP: Left Ventricular End-Systolic Pressure; +dP/dtmax: Maximum rate of pressure increase; -dP/dtmax: Maximum rate of pressure decrease; LVEDP: Left Ventricular End-Diastolic Pressure.
Table 2: Effect of SOJ on Inflammatory Cytokines and p38 MAPK Activity [1]
| Parameter | Control Group | CHF Group | CHF + SOJ (100 mg/kg) |
| TNF-α (pg/mg protein) | 45.32 ± 4.12 | 128.76 ± 8.98 | 78.54 ± 6.45 |
| IL-6 (pg/mg protein) | 87.54 ± 7.65 | 187.43 ± 12.34 | 112.87 ± 9.87 |
| IL-1β (pg/mg protein) | 21.87 ± 2.34 | 56.78 ± 5.43 | 34.12 ± 3.87 |
| Relative p38 MAPK Activity | 1.00 ± 0.12 | 3.45 ± 0.43 | 1.87 ± 0.21 |
Table 3: Effect of SOJ on Myocardial Oxidative Stress Markers [2]
| Parameter | Control Group | CHF Group | CHF + SOJ (100 mg/kg) |
| SOD (U/mg protein) | 312.43 ± 21.45 | 187.54 ± 15.87 | 276.87 ± 18.98 |
| CAT (U/mg protein) | 18.76 ± 1.54 | 9.87 ± 0.98 | 15.43 ± 1.23 |
| GSH-Px (μmol/mg protein) | 387.54 ± 28.76 | 210.34 ± 19.87 | 321.45 ± 25.43 |
| MDA (nmol/mg protein) | 2.12 ± 0.21 | 5.87 ± 0.54 | 3.45 ± 0.32 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's cardioprotective effects.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cardiomyocytes (e.g., H9c2 cells) or endothelial cells (e.g., HUVECs) subjected to oxidative stress.
Workflow Diagram:
Caption: Workflow for MTT cell viability assay.
Materials:
-
H9c2 or HUVEC cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and incubate for a predetermined time (e.g., 2 hours).
-
Induce oxidative stress by adding H₂O₂ to the wells at a final concentration determined by a dose-response curve (e.g., 100 µM) and incubate for the desired duration (e.g., 24 hours).
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blot Analysis for p38 MAPK Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of p38 MAPK in response to a pro-inflammatory stimulus.
Workflow Diagram:
References
- 1. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Methylophiopogonanone A suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiopojaponin C: Uncharted Territory in Neuroprotection Research
Despite a comprehensive investigation into the existing scientific literature, there is currently no available research detailing the neuroprotective effects of ophiopojaponin C. Extensive searches have not yielded any studies that specifically examine its mechanisms of action, quantitative efficacy, or the signaling pathways it may modulate in the context of neuronal health and disease.
This compound is a steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, a plant used extensively in traditional medicine. While other compounds from this plant, such as ophiopogonin D and ophiopogonin B, have been the subject of research into their biological activities, this compound remains largely uncharacterized in the field of neuropharmacology.
Our investigation sought to compile detailed application notes and protocols for researchers, scientists, and drug development professionals. This would have included a thorough summary of quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. However, the foundational scientific data required to generate such a document for this compound is not present in the public domain.
Potential Avenues for Future Research
Given the neuroprotective potential of other compounds from Ophiopogon japonicus, future research into this compound could be a promising area of investigation. Based on the mechanisms of related compounds and the general landscape of neuroprotection research, several key areas could be explored:
-
Anti-inflammatory Effects: Chronic inflammation is a hallmark of many neurodegenerative diseases. Future studies could investigate whether this compound can modulate inflammatory pathways in neuronal and glial cells.
-
Antioxidant Properties: Oxidative stress is another critical factor in neuronal cell death. Assessing the ability of this compound to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defenses would be a valuable first step.
-
Anti-apoptotic Activity: Programmed cell death, or apoptosis, is a final common pathway in many neurodegenerative conditions. Investigating the potential of this compound to inhibit apoptotic cascades in neurons would be crucial.
To facilitate such future research, we have outlined a hypothetical experimental workflow based on standard practices in the field for evaluating the neuroprotective potential of a novel compound.
Hypothetical Experimental Workflow for Investigating this compound
Caption: Hypothetical workflow for neuroprotective studies of this compound.
The pursuit of novel neuroprotective agents is of paramount importance in the face of a growing global burden of neurodegenerative diseases. While this compound remains an enigmatic molecule in this context, the outlined avenues for research provide a roadmap for its potential exploration as a therapeutic candidate. The scientific community awaits foundational research to unlock the potential of this and many other uncharacterized natural compounds.
Troubleshooting & Optimization
How to improve the yield of ophiopojaponin C extraction.
Welcome to the technical support center for Ophiopogonin C extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the yield of Ophiopogonin C from Ophiopogon japonicus.
Troubleshooting Guide: Enhancing Ophiopogonin C Yield
This guide addresses common issues encountered during the extraction of Ophiopogonin C and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Ophiopogonin C | Incomplete cell wall disruption. | - Ensure the plant material is finely powdered to increase the surface area for solvent penetration. - Consider a pre-treatment step such as enzymatic hydrolysis with cellulase or pectinase to break down the plant cell wall. |
| Inappropriate solvent selection. | - Steroidal saponins like Ophiopogonin C are polar molecules. Use polar solvents like methanol or ethanol. An aqueous solution of ethanol (70-85%) is often more effective than absolute ethanol as it can enhance the swelling of plant material, facilitating better extraction.[1][2] | |
| Suboptimal extraction parameters. | - Optimize the solid-to-liquid ratio, extraction time, and temperature. A higher solvent ratio can improve extraction efficiency, but excessive solvent may lead to the extraction of impurities.[3][4] - Prolonged extraction times at high temperatures can lead to the degradation of saponins.[2][5] | |
| Co-extraction of Impurities (e.g., polysaccharides, pigments) | Solvent polarity is too high. | - While polar solvents are necessary, using a gradient extraction can help. Start with a less polar solvent to remove non-polar impurities before extracting with a higher polarity solvent for Ophiopogonin C. |
| Lack of a purification step. | - After the initial extraction, employ purification techniques such as macroporous resin chromatography or solid-phase extraction (SPE) to separate Ophiopogonin C from other co-extracted compounds.[6] | |
| Degradation of Ophiopogonin C during Extraction | High temperatures. | - Employ lower extraction temperatures, especially for methods requiring prolonged heating. For heat-sensitive compounds, consider non-thermal extraction methods like ultrasound-assisted extraction at controlled temperatures.[5] |
| pH of the extraction solvent. | - The pH of the extraction medium can affect the stability of saponins. It is generally recommended to maintain a neutral or slightly acidic pH to prevent hydrolysis of the glycosidic bonds.[5] | |
| Presence of catalytic metals. | - Avoid contact with reactive metals like iron, which can catalyze the degradation of saponins. Use glass or stainless steel equipment for the extraction process.[7] | |
| Inconsistent Yields Between Batches | Variation in raw material. | - The concentration of Ophiopogonin C can vary depending on the geographical origin, cultivation practices, and harvest time of Ophiopogon japonicus.[1] Ensure consistent sourcing of plant material. |
| Inconsistent extraction procedure. | - Strictly adhere to the optimized and validated extraction protocol for each batch to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting Ophiopogonin C?
A1: Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than conventional solvent extraction, offering higher yields in a shorter time and with less solvent consumption.[2][8] The choice of method may depend on the available equipment and the scale of the extraction.
Q2: What is the optimal solvent for Ophiopogonin C extraction?
A2: An aqueous solution of ethanol, typically in the range of 70-85%, is considered optimal for extracting steroidal saponins from Ophiopogon japonicus.[1][2] This solvent mixture effectively solubilizes the polar saponins while minimizing the co-extraction of highly polar compounds like polysaccharides.
Q3: How can I remove polysaccharides that are co-extracted with Ophiopogonin C?
A3: Ethanol precipitation is a common method to remove polysaccharides. After extraction, the extract can be concentrated and a high volume of ethanol (e.g., 95%) is added to precipitate the polysaccharides, which can then be separated by centrifugation or filtration.[9]
Q4: Can enzymatic hydrolysis improve the yield of Ophiopogonin C?
A4: Yes, enzymatic hydrolysis using enzymes like cellulase and pectinase can break down the plant cell wall, allowing for better solvent penetration and release of intracellular components, including Ophiopogonin C.[9][10] This is often used as a pre-treatment step before solvent extraction.
Q5: What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE) of Ophiopogonin C?
A5: The key parameters for UAE include ultrasonic power, extraction time, temperature, and the solid-to-liquid ratio. Optimal conditions often involve a balance to maximize extraction efficiency without causing degradation of the target compound.[2][11]
Data Presentation: Comparison of Extraction Methods for Steroidal Saponins
The following table summarizes the typical parameters and outcomes for different methods used to extract steroidal saponins from Ophiopogon japonicus. Note that yields can vary based on the specific plant material and analytical methods used.
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Key Advantages | Key Disadvantages |
| Conventional Solvent Extraction | 70% Methanol | 1:30 | Room Temperature | 60 min | Simple, low equipment cost. | Time-consuming, lower efficiency.[1] |
| Ultrasound-Assisted Extraction (UAE) | 85% Ethanol | 1:10 | 50 | 75 min | High efficiency, reduced extraction time.[2] | May cause degradation if power/temperature is not controlled.[9] |
| Microwave-Assisted Extraction (MAE) | 90% Ethanol | 1:14 | Not specified | 4 min | Very fast, high yield.[12] | Requires specialized equipment, potential for localized overheating.[9] |
| Enzyme-Assisted Extraction | Varies | Varies | 55 | 60 min | Mild conditions, can improve yield by breaking cell walls.[9][10] | Requires specific enzymes, pH and temperature control is critical.[9] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Ophiopogonin C
This protocol is a synthesized guideline based on optimized parameters for steroidal saponin extraction.
-
Preparation of Plant Material:
-
Dry the roots of Ophiopogon japonicus at a controlled temperature (e.g., 50-60°C) to a constant weight.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material and place it in a suitable extraction vessel.
-
Add 10 mL of 85% aqueous ethanol to achieve a solid-to-liquid ratio of 1:10.[2]
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic power (e.g., 250 W), temperature to 50°C, and extraction time to 75 minutes.[2]
-
After extraction, cool the mixture to room temperature.
-
-
Post-Extraction Processing:
-
Centrifuge the extract at a suitable speed (e.g., 4000 rpm for 15 minutes) to separate the supernatant from the plant residue.
-
Collect the supernatant. The extraction of the residue can be repeated 1-2 times to maximize yield.
-
Combine the supernatants and filter.
-
The filtered extract can then be concentrated under reduced pressure and prepared for purification or analysis.
-
Microwave-Assisted Extraction (MAE) of Ophiopogonin C
This protocol provides a general framework for MAE based on reported methods for related compounds.
-
Preparation of Plant Material:
-
Prepare the dried and powdered Ophiopogon japonicus roots as described in the UAE protocol.
-
-
Extraction Procedure:
-
Post-Extraction Processing:
-
Allow the vessel to cool to a safe temperature before opening.
-
Filter the extract to separate the liquid from the solid residue.
-
The extract can be further processed for purification and analysis.
-
Visualizations
Caption: General workflow for Ophiopogonin C extraction.
Caption: Troubleshooting logic for low Ophiopogonin C yield.
References
- 1. Quality Evaluation of Ophiopogonis Radix from Two Different Producing Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous Extraction and Determination of Characteristic Steroidal Saponins and Homoisoflavonoids in Zhejiang Ophiopogon japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biozoojournals.ro [biozoojournals.ro]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Optimizing HPLC-ELSD for Saponin Analysis
Welcome to the technical support center for the analysis of saponins using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your analytical methods and resolve common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems you may encounter during the HPLC-ELSD analysis of saponins.
| Problem | Possible Causes | Recommended Solutions |
| No or Low Peak Response | Inappropriate ELSD settings (Drift Tube Temperature, Nebulizer Gas Pressure). Saponins may be volatile or thermally labile. Low analyte concentration. Incompatible mobile phase. | Optimize ELSD parameters; start with a drift tube temperature of 50-70°C and a nebulizer gas pressure of 2.5-3.5 bar.[1][2][3] If saponins are heat-sensitive, consider a lower drift tube temperature.[4] Concentrate the sample or inject a larger volume. Ensure the mobile phase is sufficiently volatile and free of non-volatile buffers (e.g., phosphate buffers). Use modifiers like formic acid at low concentrations (e.g., 0.1%).[5] |
| Baseline Noise or Drift | Contaminated mobile phase. Insufficient gas purity. Incomplete mobile phase evaporation. Fluctuations in gas pressure or temperature. | Use HPLC-grade solvents and fresh mobile phase. Employ high-purity nitrogen gas (≥99.999%).[6] Increase the drift tube temperature to ensure complete solvent evaporation, but avoid excessively high temperatures that could degrade the saponins.[4][7] Check for leaks in the gas line and ensure the regulator is functioning correctly. |
| Poor Peak Shape (Broadening or Tailing) | Column overload. Inappropriate mobile phase pH or composition. Secondary interactions with the stationary phase. Column degradation. | Dilute the sample. Adjust the mobile phase pH; adding a small amount of acid (e.g., formic acid) can improve peak shape for some saponins.[5] Consider a different column chemistry or a column with a higher carbon load. Use a guard column and ensure proper sample preparation to prolong column life.[8] |
| Split Peaks | Incompletely filled sample loop. Sample solvent incompatible with the mobile phase. Column void or contamination at the column inlet. | Ensure the injection volume is appropriate for the loop size. Dissolve the sample in the initial mobile phase whenever possible. If a different solvent is used, ensure it is weaker than the mobile phase. Reverse and flush the column (disconnected from the detector). If the problem persists, replace the column.[9] |
| Irreproducible Peak Areas | Fluctuations in ELSD parameters. Inconsistent injection volume. Sample instability. Non-linear detector response. | Ensure stable drift tube temperature and nebulizer gas pressure.[4] Use a high-quality autosampler and check for air bubbles in the syringe. Prepare fresh samples and standards. The ELSD response is non-linear; construct a calibration curve using a suitable regression model (e.g., logarithmic or quadratic) for accurate quantification.[10] |
Frequently Asked Questions (FAQs)
1. Why is ELSD a good choice for saponin analysis?
Saponins often lack a strong chromophore, making them difficult to detect using UV-Vis detectors.[5][11] ELSD is a universal detector that does not rely on the optical properties of the analyte, making it well-suited for detecting non-chromophoric compounds like saponins.[1][11][12] It provides a stable baseline even with gradient elution, which is often necessary for separating complex saponin mixtures.[1]
2. What are the critical ELSD parameters to optimize for saponin analysis?
The two most critical parameters are the drift tube temperature and the nebulizer gas pressure (or flow rate) .[1]
-
Drift Tube Temperature: This needs to be high enough to evaporate the mobile phase but not so high that it volatilizes or degrades the saponin analytes. A typical starting range is 50-70°C.[1][2][3][13]
-
Nebulizer Gas Pressure: This affects the droplet size of the aerosol. The optimal pressure will depend on the mobile phase composition and flow rate. A common range is 2.5-3.5 bar.[1]
3. What type of mobile phase should I use for saponin analysis with HPLC-ELSD?
A reversed-phase HPLC setup is common for saponin analysis. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[10][14][15] To improve peak shape and resolution, a small amount of a volatile acid, such as formic acid (e.g., 0.1%), is often added.[5] It is crucial to avoid non-volatile buffers like phosphate salts, as they will not evaporate in the ELSD and will create significant background noise.
4. How can I improve the sensitivity of my saponin analysis?
Optimizing the ELSD parameters is key. Adjust the drift tube temperature and nebulizer gas pressure to maximize the signal-to-noise ratio.[6] Additionally, ensure your mobile phase is highly volatile. The choice of organic solvent can also play a role; for instance, acetonitrile is more volatile than methanol. The gain setting on the ELSD can be increased, but be aware that this will also amplify any baseline noise.[4]
5. Can I use gradient elution with an ELSD for saponin analysis?
Yes, one of the significant advantages of ELSD is its compatibility with gradient elution, as it is less sensitive to changes in mobile phase composition compared to detectors like refractive index (RI).[1] This allows for the effective separation of complex mixtures of saponins with varying polarities.
Quantitative Data Summary
The following tables summarize typical starting parameters for HPLC-ELSD analysis of saponins based on published literature. These should be considered as starting points for method development.
Table 1: HPLC Parameters for Saponin Analysis
| Parameter | Typical Values |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm)[1][10] |
| Mobile Phase A | Water with 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |
| Flow Rate | 0.8 - 1.0 mL/min[10][14] |
| Column Temperature | 30°C[10][14] |
| Injection Volume | 10 - 25 µL[10] |
Table 2: ELSD Parameters for Saponin Analysis
| Parameter | Typical Values |
| Drift Tube Temperature | 50 - 70°C[1][2][3][13] |
| Nebulizer Gas | Nitrogen[1][13] |
| Nebulizer Gas Pressure | 2.5 - 3.5 bar (or equivalent flow rate)[1] |
| Gain | Varies by instrument; start with a mid-range value and adjust as needed. |
Experimental Protocols
Protocol 1: General HPLC-ELSD Method Development for Saponin Analysis
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve saponin standards in a suitable solvent, typically the initial mobile phase composition (e.g., 80:20 water:acetonitrile).
-
Extract saponins from the sample matrix using an appropriate method (e.g., pressurized liquid extraction, Soxhlet extraction).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Install a C18 column and equilibrate with the initial mobile phase for at least 30 minutes.
-
Set the column temperature to 30°C.
-
Prepare mobile phases consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
-
ELSD Parameter Optimization:
-
Set an initial drift tube temperature of 60°C and a nebulizer gas pressure of 3.0 bar.
-
Inject a saponin standard and monitor the peak response.
-
Systematically vary the drift tube temperature (e.g., in 5°C increments from 50°C to 75°C) while keeping the gas pressure constant to find the optimal temperature that gives the best signal-to-noise ratio.
-
At the optimal temperature, vary the nebulizer gas pressure (e.g., in 0.2 bar increments) to find the optimal pressure.
-
-
Gradient Elution Development:
-
Start with a shallow gradient (e.g., 20% B to 80% B over 40 minutes) to elute all saponins and determine their retention times.
-
Based on the initial chromatogram, adjust the gradient slope and duration to improve the separation of target saponins.
-
-
Method Validation:
-
Once the method is optimized, perform validation by assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For ELSD, a non-linear calibration curve (e.g., logarithmic or quadratic) is typically required.
-
Visualizations
Caption: Workflow for HPLC-ELSD Method Development for Saponin Analysis.
References
- 1. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 11 saponins in Panax notoginseng using HPLC-ELSD and pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. realab.ua [realab.ua]
- 10. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
How to avoid degradation of ophiopojaponin C during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of ophiopogonin C during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid ophiopogonin C?
A1: For long-term storage, solid ophiopogonin C should be stored at 2-8°C (35.6-46.4°F), tightly sealed to protect from moisture.[1] When stored under these conditions, the product can be stable for up to 24 months. For shipping purposes, it is typically stable at room temperature in the continental US.[1]
Q2: How should I store ophiopogonin C once it is dissolved in a solvent?
A2: Stock solutions of ophiopogonin C should be prepared fresh for immediate use whenever possible. If advance preparation is necessary, it is recommended to store the solution in aliquots in tightly sealed vials at -20°C (-4°F) for short-term storage (up to two weeks) or at -80°C (-112°F) for long-term storage (up to six months).[1] It is crucial to avoid repeated freeze-thaw cycles.[2]
Q3: What solvents are suitable for dissolving ophiopogonin C?
A3: Ophiopogonin C is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[3]
Q4: What are the primary factors that can cause ophiopogonin C degradation?
A4: While specific degradation pathways for ophiopogonin C are not extensively detailed, steroidal glycosides, in general, are susceptible to degradation from several factors. These include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Moisture/Hydrolysis: As a glycoside, ophiopogonin C is susceptible to hydrolysis, which can cleave the sugar moieties from the steroidal backbone. Storing in a dry environment is critical.[1]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of many complex organic molecules.
-
Oxygen: Oxidative degradation can occur, especially if the compound is exposed to air for extended periods.[4]
-
pH: Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis of the glycosidic bonds.
Troubleshooting Guide
If you suspect degradation of your ophiopogonin C sample, follow this guide to identify and resolve the issue.
Diagram: Troubleshooting Ophiopogonin C Degradation
References
Ophiopojaponin C peak tailing issues in reverse-phase HPLC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing peak tailing issues with Ophiopojaponin C in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed using RP-HPLC?
A1: this compound is a steroidal saponin, a type of natural product isolated from the tubers of Ophiopogon japonicus.[1] These compounds are of interest for their potential pharmacological activities. RP-HPLC is a widely used analytical technique for the separation, identification, and quantification of saponins in plant extracts and pharmaceutical preparations.[2]
Q2: What are the typical chemical properties of this compound relevant to HPLC analysis?
A2: this compound is a relatively large and polar molecule due to its multiple sugar moieties attached to a steroidal aglycone. Steroidal saponins are generally considered neutral or very weakly acidic compounds. The hydroxyl groups on the sugar residues have very high pKa values (typically around 16-18), meaning they are not significantly ionized in typical RP-HPLC mobile phases. The steroidal backbone is non-ionizable. Therefore, significant peak shape issues related to the ionization of this compound itself are uncommon.
Q3: What are the common causes of peak tailing in RP-HPLC analysis of this compound?
A3: Peak tailing for this compound in RP-HPLC is often attributed to several factors unrelated to the analyte's own properties:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the surface of silica-based C18 columns can interact with polar analytes like saponins, leading to peak tailing.[3][4]
-
Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause peak distortion. Physical degradation of the column bed can also be a cause.
-
Inappropriate Mobile Phase Conditions: A mobile phase with insufficient buffer capacity or an unsuitable pH can exacerbate silanol interactions.
-
Extra-Column Effects: Excessive tubing length or diameter, as well as poorly made connections between the injector, column, and detector, can contribute to peak broadening and tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Problem: The this compound peak in my chromatogram is tailing.
Step 1: Initial Assessment and Diagnosis
First, determine if the peak tailing is specific to this compound or affects all peaks in the chromatogram.
-
Only this compound (or other saponin peaks) are tailing: This suggests a chemical interaction between the analyte and the stationary phase.
-
All peaks are tailing: This points towards a system-level issue, such as extra-column volume or a problem with the column itself.
Step 2: Addressing Analyte-Specific Tailing
If only saponin peaks are tailing, focus on mitigating interactions with the stationary phase.
Troubleshooting Workflow for Analyte-Specific Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Actions:
-
Optimize the Mobile Phase:
-
Add an Acidic Modifier: The most common approach to minimize silanol interactions is to add a small amount of acid to the mobile phase. Formic acid at a concentration of 0.1% is widely used for the analysis of saponins.[4] This protonates the silanol groups, reducing their ability to interact with the polar saponin molecules.
-
Adjust Organic Modifier Concentration: Fine-tune the gradient or isocratic ratio of acetonitrile and water. While this primarily affects retention time, it can also influence peak shape.
-
-
Evaluate the HPLC Column:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity and are highly recommended for the analysis of polar compounds like saponins.
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained matrix components that could cause active sites and lead to peak tailing.
-
-
Assess Sample Preparation:
-
Check for Sample Overload: Dilute your sample and reinject. If the peak shape improves, you may be overloading the column.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. Dissolving the sample in a strong solvent can cause peak distortion. For this compound, a mixture of methanol and water is a suitable solvent.
-
Step 3: Addressing System-Wide Tailing
If all peaks in your chromatogram are tailing, the issue is likely mechanical or related to the overall system setup.
Troubleshooting Workflow for System-Wide Tailing
Caption: Troubleshooting workflow for system-wide peak tailing.
Detailed Actions:
-
Inspect System Connections:
-
Check all fittings and tubing between the injector, column, and detector for leaks or improper connections.
-
Minimize the length and internal diameter of all tubing to reduce extra-column volume.
-
-
Check for Column Void:
-
A void at the head of the column can cause peak tailing. This can sometimes be addressed by reversing and flushing the column. However, in many cases, the column may need to be replaced.
-
-
Flush the System and Column:
-
If the column is contaminated, flushing with a strong solvent may help. A typical flushing sequence for a C18 column could be:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Return to mobile phase conditions.
-
-
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This method is a starting point and may require optimization for your specific instrument and sample matrix.
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 35-55% B over 45 minutes[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 35 °C[5] |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) or UV at low wavelength (e.g., 205 nm) |
Note on Detection: Saponins like this compound lack a strong chromophore, making UV detection challenging. ELSD is often preferred for better sensitivity. If using UV, detection at a low wavelength (around 205 nm) may be possible, but baseline noise can be an issue.
Sample Preparation Protocol
-
Accurately weigh the powdered plant material or extract.
-
Extract with 70% methanol in an ultrasonic bath.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes mobile phase compositions from literature for the analysis of saponins from Ophiopogon japonicus.
| Reference | Column | Mobile Phase A | Mobile Phase B | Gradient/Isocratic |
| Wu et al. (2015)[5] | Kromasil 100-5 C18 (4.6 x 250 mm, 5 µm) | Water | Acetonitrile | Gradient: 35-55% B (0-45 min) |
| Liu et al. (2013)[4] | Tigerkin C18 | 0.02% Formic Acid in Water | 0.02% Formic Acid in Acetonitrile | Gradient |
| Chen et al. (2022)[6] | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | 0.1% Formic Acid in Water | Acetonitrile | Gradient |
Signaling Pathways and Logical Relationships
While a specific signaling pathway involving this compound is not well-established in the context of HPLC analysis, the logical relationship for troubleshooting peak tailing can be visualized.
Logical Diagram for Troubleshooting Peak Tailing
Caption: Logical diagram for diagnosing and resolving HPLC peak tailing.
References
- 1. Structure characterization and identification steroidal saponins from Ophiopogon japonicus Ker-Gawler (Liliaceae) by high-performance liquid chromatography with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for ophiopojaponin C sample preparation for analysis.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the sample preparation and analysis of ophiopojaponin C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for extracting this compound from plant material?
A1: For extracting saponins like this compound, polar solvents are generally most effective. An 80% ethanol solution is often a good starting point, as it has been shown to achieve high extraction yields for total saponins in related plant materials[1]. Methanol is another common choice. The optimal solvent and its concentration should be determined empirically for your specific plant matrix.
Q2: What are the most effective extraction techniques for this compound?
A2: Several techniques can be employed, ranging from conventional to modern methods.
-
Conventional Methods: Maceration and Soxhlet extraction are traditional methods. While simple, they can be time-consuming and may require larger solvent volumes.
-
Modern Methods: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient, requiring less time and solvent.[2][3] UAE, for instance, has been effectively used for extracting saponins and phenolic compounds[1][4]. High-Pressure Cell Disruption (HPCD) can also be highly effective for maximizing yield from cellular materials[4]. The choice of method may depend on the equipment available and the scale of the extraction.
Q3: How should I properly store plant material and prepared samples to prevent degradation of this compound?
A3: Proper storage is critical to ensure the stability of your analyte.
-
Plant Material: Dried, powdered plant material should be stored in a cool, dark, and dry place to prevent degradation from light, moisture, and heat.
-
Extracts and Stock Solutions: For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or, ideally, -70°C is best to minimize chemical degradation.[5] Avoid repeated freeze-thaw cycles, which can degrade the analyte. It is good practice to aliquot stock solutions into smaller volumes before freezing.[5] Most pharmaceuticals are recommended to be stored at or below 25°C or 30°C to maintain stability.[6]
Q4: How can I clean up my sample extract before analysis by HPLC-MS?
A4: Sample cleanup is essential to remove interfering compounds from the complex biological matrix, which can improve analytical accuracy and prevent instrument contamination.[7] Common techniques include:
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.[8]
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for sample cleanup.[9] SPE cartridges (e.g., C18) can selectively retain the analyte of interest while allowing interfering substances to pass through, after which the analyte is eluted with a stronger solvent.
-
Protein Precipitation (PPT): If working with biological fluids like plasma, precipitating proteins with an organic solvent (e.g., acetonitrile) is a necessary first step.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent.2. Insufficient extraction time or temperature.3. Inefficient extraction method.4. Degradation of this compound. | 1. Test a range of solvent polarities (e.g., different methanol/ethanol and water ratios).2. Optimize extraction parameters; for UAE, test different durations and temperatures (e.g., 40-60°C)[1].3. Consider using UAE or MAE for improved efficiency over maceration.4. Ensure proper storage conditions and avoid excessive heat during extraction. |
| Poor Peak Shape in HPLC | 1. Incompatible injection solvent.2. Column overload.3. Interfering matrix components. | 1. Ensure the final sample solvent is similar in strength to the initial mobile phase.2. Dilute the sample or reduce the injection volume.3. Implement a more rigorous sample cleanup procedure (e.g., SPE). |
| High Background Noise in MS | 1. Contaminated solvent or glassware.2. Insufficient sample cleanup.3. Matrix effects from co-eluting compounds. | 1. Use high-purity (e.g., LC-MS grade) solvents and thoroughly clean all labware.2. Incorporate an SPE step to remove interfering compounds.3. Optimize chromatographic separation to resolve this compound from interfering species. |
| Inconsistent Results | 1. Variability in sample preparation.2. Sample degradation over time.3. Instrument instability. | 1. Standardize all steps of the protocol, including precise measurements and timing.2. Analyze samples as quickly as possible after preparation and store them properly. Prepare fresh standards for each run.3. Run system suitability tests and quality control samples to ensure instrument performance. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 1.0 g of dried, powdered plant material and place it into a 50 mL flask.
-
Solvent Addition: Add 20 mL of 80% ethanol to the flask.
-
Ultrasonication: Place the flask in an ultrasonic water bath. Sonicate at a controlled temperature (e.g., 50°C) for 45 minutes.
-
Centrifugation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Collection: Decant the supernatant into a clean collection tube.
-
Re-extraction (Optional): To maximize yield, the remaining solid pellet can be re-extracted with an additional 20 mL of 80% ethanol.
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL) for analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC-MS/MS Analysis
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[10]
-
Column: A C18 reversed-phase column is commonly used for saponin analysis.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray Ionization (ESI) is common for saponins, often operated in negative ion mode.[11][12]
-
MS Detection: Use tandem MS (MS/MS) for high selectivity and sensitivity.[9][10] The analysis should be performed in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound for quantification.
Visualizations
Caption: Workflow for preparing this compound samples for HPLC-MS analysis.
Caption: Decision tree for troubleshooting a low analytical signal.
References
- 1. mdpi.com [mdpi.com]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 7. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays and Steroidal Saponins
Welcome to the technical support center for researchers encountering challenges with cell viability assays in the presence of steroidal saponins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential interference and obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing unexpectedly high cell viability or conflicting results when testing steroidal saponins with an MTT or XTT assay?
You may be observing assay interference. Steroidal saponins, like many natural products, can directly interact with the tetrazolium salts (MTT, XTT, MTS) used in these colorimetric assays.[1][2][3][4][5] Some saponins possess reducing properties that can convert the tetrazolium dye into formazan, the colored product that is measured, even in the absence of viable cells.[1][2][4] This leads to a false-positive signal, making the cells appear more viable than they are.
Q2: What is the primary mechanism of steroidal saponin interference in cell viability assays?
There are two main mechanisms of interference:
-
Direct Reduction of Assay Reagents: As mentioned above, the chemical structure of some steroidal saponins allows them to directly reduce tetrazolium salts, mimicking the activity of cellular dehydrogenases.[1][2][4] This is a significant issue in assays like MTT, XTT, MTS, and resazurin-based assays (Alamar Blue).[6]
-
Membrane Permeabilization: Saponins are known to interact with cell membrane cholesterol, leading to pore formation and increased membrane permeability.[7][8][9][10][11] While this is a genuine cytotoxic effect, it can interfere with assays that rely on membrane integrity or intracellular enzyme activity in specific ways. For instance, in an LDH assay, this membrane disruption is the principle of measurement for cytotoxicity.[8]
Q3: Are there specific types of steroidal saponins that are more likely to cause interference?
While the potential for interference exists for many natural products, compounds with inherent reducing potential are particularly problematic for tetrazolium-based assays.[5] The specific structure of the saponin, including its aglycone backbone and sugar moieties, will influence its chemical reactivity and interaction with assay components.[10][12]
Q4: How can I confirm if my steroidal saponin is interfering with my MTT or XTT assay?
A simple control experiment can help determine if your compound is causing interference. Run the assay in a cell-free system by adding your steroidal saponin to the culture medium in a well without cells, then add the MTT or XTT reagent. If you observe a color change, it indicates direct reduction of the dye by your compound.
Q5: What are some recommended alternative assays to MTT/XTT when working with steroidal saponins?
It is highly recommended to use orthogonal methods, meaning assays that measure different cellular parameters, to validate your findings. Good alternatives include:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[2][6] They are generally less susceptible to interference from colored or reducing compounds.
-
LDH Release Assays: These assays quantify the amount of lactate dehydrogenase (LDH) released from cells with damaged membranes, providing a measure of cytotoxicity.[8][13]
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These are straightforward methods that rely on the principle that viable cells with intact membranes will exclude certain dyes.[6][14] This is often assessed by microscopy and manual or automated cell counting.
-
Crystal Violet Staining: This method stains the DNA of adherent cells, providing a measure of cell number. It is a simple and cost-effective way to assess cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or Artificially High IC50 Values with MTT/XTT Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Direct reduction of tetrazolium salt by the steroidal saponin. | Perform a cell-free control experiment by incubating the saponin with the assay reagent in media alone. | A color change in the absence of cells confirms direct chemical interference, leading to false-positive viability readings.[1][2][4] |
| Saponin precipitation or aggregation at high concentrations. | Visually inspect the wells for any precipitate after adding the saponin. Perform a solubility test for the saponin in the culture medium. | Aggregates can scatter light, leading to inaccurate absorbance readings, and may also sequester the compound, affecting its effective concentration.[15] |
| Interaction with media components. | Test the saponin in serum-free media if possible, as serum proteins can sometimes interact with test compounds.[16] | To minimize potential confounding interactions between the saponin and complex media components. |
| Incorrect incubation time. | Optimize the incubation time for both the saponin treatment and the assay reagent. | Insufficient or excessive incubation can lead to incomplete reactions or increased background signal. |
Issue 2: High Background Signal in LDH Cytotoxicity Assay
| Possible Cause | Troubleshooting Step | Rationale |
| Basal LDH activity in serum. | Include a "culture medium background" control (medium without cells) and subtract this value from all other readings. | Fetal bovine serum and other media supplements can contain LDH, contributing to the background signal. |
| Saponin-induced cell lysis is lower than the positive control. | Ensure the positive control (e.g., lysis buffer) is effectively lysing all cells. | The maximum LDH release control is crucial for accurate calculation of percent cytotoxicity.[17] |
| Instability of LDH. | Avoid repeated freeze-thaw cycles of samples. Perform the assay promptly after collecting the supernatant. | LDH is an enzyme and can lose activity if not handled properly, affecting the accuracy of the results. |
Quantitative Data Summary
The following table summarizes reported IC50 values for various steroidal saponins. Note: Many of these values were determined using tetrazolium-based assays and should be interpreted with caution due to the potential for interference. It is always recommended to confirm these findings with an alternative, non-interfering assay.
| Steroidal Saponin | Cell Line | Assay Used | Reported IC50 (µM) | Exposure Time (h) | Reference |
| N45 | U251 | Not Specified | 3.14 | Not Specified | [18] |
| N45 | U87MG | Not Specified | 2.97 | Not Specified | [18] |
| Zingiberensis saponin (ZS) | C26 (murine colon carcinoma) | Not Specified | Lower than other tested saponins | Not Specified | [19] |
| TTB2 | Rh1 (Ewing sarcoma) | Trypan Blue | Dose-dependent inhibition (5-15 µM) | 12, 24, 48 | [14] |
| TTB2 | A549 (lung cancer) | MTT | Dose-dependent inhibition (5-15 µM) | 24, 48, 72 | [20] |
| Diosgenin | SW480 (colon cancer) | EdU staining, colony formation | Dose-dependent inhibition | Not Specified | [12] |
Experimental Protocols
MTT Cell Viability Assay (for reference and interference testing)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the steroidal saponin and appropriate controls (vehicle control, positive control). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include the following controls on the plate:
-
Untreated cells (spontaneous LDH release).
-
Cells treated with lysis buffer (maximum LDH release).
-
Culture medium without cells (background control).
-
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.[21]
-
Stop Solution: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.
ATP-Based Cell Viability Assay (Recommended Alternative)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Lysis and ATP Measurement: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well. Mix well on a plate shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Luminescence Reading: Measure the luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.
Visualizations
Caption: Troubleshooting workflow for saponin interference.
Caption: Mechanisms of common cell viability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 4. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. blog.quartzy.com [blog.quartzy.com]
- 7. pci.uni-heidelberg.de [pci.uni-heidelberg.de]
- 8. The influence of saponins on cell membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamics of Cell Membrane Permeabilization by Saponins Using Terahertz Attenuated Total Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saponin Interactions with Model Membrane Systems - Langmuir Monolayer Studies, Hemolysis and Formation of ISCOMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assay with Sapphire700™ Stain and the Odyssey® CLx and Sa Imaging Systems [protocols.io]
- 14. Cytotoxicity of the saponin TTB2 on Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity and apoptosis-inducing effect of steroidal saponins from Dioscorea zingiberensis Wright against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journal.waocp.org [journal.waocp.org]
- 21. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
Validation & Comparative
Ophiopojaponin C vs. Ophiopogonin D: A Comparative Guide to Anticancer Activity
In the realm of natural product research for oncology, steroidal saponins from Ophiopogon japonicus have garnered significant interest. Among these, Ophiopogonin D has been extensively studied for its anticancer properties. This guide provides a detailed comparison of the current state of knowledge regarding the anticancer activities of Ophiopojaponin C and Ophiopogonin D, offering researchers and drug development professionals a comprehensive overview of their mechanisms of action, supported by available experimental data.
Ophiopogonin D: A Potent Inducer of Apoptosis and Cell Cycle Arrest
Ophiopogonin D has demonstrated significant anticancer activity across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.
Quantitative Efficacy of Ophiopogonin D
The following table summarizes the cytotoxic effects of Ophiopogonin D on various cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (h) | Assay |
| PC3 | Prostate Cancer | 6.25[1] | 24 | CCK-8 |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but significant apoptosis at 10 µM[2] | 24 | Western Blot, EMSA |
| AMC-HN-8 | Human Laryngocarcinoma | Concentrations up to 50 µmol/l tested[3] | 24 | Flow Cytometry |
| HCT116 | Colorectal Cancer | Effective at 20-40 µM[4] | Not specified | CCK-8, Colony Formation |
| MCF-7 | Breast Cancer | Dose-dependent decrease in viability | Not specified | MTT, Colony Formation |
Mechanisms of Anticancer Activity of Ophiopogonin D
Ophiopogonin D exerts its anticancer effects through the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of invasion.
1. Induction of Apoptosis:
Ophiopogonin D is a potent inducer of apoptosis in cancer cells. It activates both the intrinsic and extrinsic apoptotic pathways through various mechanisms:
-
STAT3 Signaling Abrogation: In non-small cell lung carcinoma (NSCLC), Ophiopogonin D suppresses the STAT3 signaling cascade. This is mediated by inducing oxidative stress through an imbalance in the GSH/GSSG ratio.[2][5] The inhibition of STAT3 activation leads to a decrease in the expression of anti-apoptotic proteins (Bcl-xL, Survivin), cell cycle regulators (Cyclin D1), and angiogenesis biomarkers.[2]
-
p38-MAPK Signaling Upregulation: In human laryngocarcinoma cells, Ophiopogonin D upregulates the p38-MAPK signaling pathway, which is known to be involved in apoptosis induction.[3]
-
p53 Activation: In colorectal cancer cells, Ophiopogonin D activates the tumor suppressor protein p53 via ribosomal proteins L5 and L11.[4][6] Activated p53 can then initiate apoptosis.
-
Caspase Activation: Across multiple cancer types, Ophiopogonin D treatment leads to the activation of the caspase cascade, including caspase-3, -8, and -9, which are key executioners of apoptosis.[2][3][7]
2. Inhibition of Cell Proliferation and Cell Cycle Arrest:
Ophiopogonin D effectively halts the proliferation of cancer cells by arresting the cell cycle at different phases:
-
G2/M Phase Arrest: In breast cancer cells (MCF-7), Ophiopogonin D induces cell cycle arrest at the G2/M phase, which is associated with the downregulation of cyclin B1.[7][8]
-
Downregulation of Cyclin D1 and CDK4: In colorectal cancer, it regulates cyclin D1 and CDK4, proteins crucial for the G1/S phase transition.[4]
3. Inhibition of Invasion and Metastasis:
Ophiopogonin D has been shown to suppress the invasive and metastatic potential of cancer cells:
-
MMP-9 Downregulation: In laryngocarcinoma and melanoma cells, Ophiopogonin D downregulates the expression of matrix metalloproteinase-9 (MMP-9), an enzyme critical for the degradation of the extracellular matrix, a key step in cancer cell invasion.[3][7]
Signaling Pathways Modulated by Ophiopogonin D
The following diagram illustrates the key signaling pathways affected by Ophiopogonin D, leading to its anticancer effects.
This compound: Limited Data and an Unclear Anticancer Profile
In stark contrast to Ophiopogonin D, there is a significant lack of research on the specific anticancer activities of this compound. The available information is primarily derived from studies on crude extracts of Ophiopogon japonicus, where this compound is one of many components.
Available Data on this compound
-
A study comparing Ophiopogon japonicus from different origins quantified this compound but evaluated the anticancer effects of the entire extract against A2780 human ovarian cancer cells. The study did not isolate or test this compound individually.[9][10][11]
-
Another study analyzed the chemical composition of Ophiopogon japonicus extracts, including this compound, and tested their effects on NCI-H1299 and A549 lung cancer cells. The extracts showed inhibitory effects on cell viability and induced slight apoptosis, but the specific contribution of this compound to these effects was not determined.[12]
Due to the absence of dedicated studies, no quantitative data (such as IC50 values) for the isolated this compound is available. Furthermore, the signaling pathways and specific molecular targets modulated by this compound in cancer cells remain uninvestigated.
Experimental Protocols
This section details the methodologies for key experiments cited in the studies on Ophiopogonin D.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cells are seeded in 96-well plates and treated with various concentrations of the compound.
-
After the incubation period, MTT solution is added to each well.
-
Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
CCK-8 (Cell Counting Kit-8) Assay: This is another colorimetric assay for the determination of cell viability.
-
Cells are plated in 96-well plates and treated with the test compound.
-
CCK-8 solution, containing WST-8, is added to each well.
-
WST-8 is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.
-
The amount of the formazan dye is directly proportional to the number of living cells.
-
The absorbance is measured at around 450 nm.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cells are treated with the compound for the desired time.
-
Cells are harvested and washed with a binding buffer.
-
Cells are then incubated with Annexin V-FITC and Propidium Iodide (PI) in the dark.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.
-
PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
The stained cells are analyzed by a flow cytometer.[3]
-
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cells are lysed to extract proteins.
-
Protein concentration is determined using an assay like the Bradford assay.
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager.
Experimental Workflow for Investigating Anticancer Activity
The following diagram outlines a typical experimental workflow for evaluating the anticancer properties of a natural compound.
Conclusion and Future Directions
The current body of scientific literature clearly establishes Ophiopogonin D as a promising natural compound with potent anticancer activities. Its ability to induce apoptosis and inhibit cell proliferation through multiple signaling pathways has been well-documented in various cancer models.
Direct Comparison: A direct and objective comparison of the anticancer activity of this compound and Ophiopogonin D is not feasible at this time due to the significant disparity in the available research.
Future Research: To bridge this knowledge gap, the following research is recommended:
-
Isolation and Purification: High-purity this compound needs to be isolated from Ophiopogon japonicus.
-
In Vitro Screening: The cytotoxic and anti-proliferative effects of isolated this compound should be systematically evaluated against a panel of cancer cell lines, and its IC50 values determined.
-
Mechanistic Studies: Should this compound demonstrate significant anticancer activity, further studies should be conducted to elucidate its mechanism of action, including its effects on apoptosis, the cell cycle, and key signaling pathways.
-
Direct Comparative Studies: Head-to-head studies directly comparing the anticancer efficacy and mechanisms of this compound and Ophiopogonin D in the same cancer models would be invaluable.
References
- 1. Anticancer effects of oligomeric proanthocyanidins on human colorectal cancer cell line, SNU-C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formosanin C‐induced apoptosis requires activation of caspase‐2 and change of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of Araguspongine C via inducing apoptosis, and inhibition of oxidative stress, inflammation, and EGFR-TK in human lung cancer cells: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
Ophiopojaponin C: A Comparative Analysis of its Anti-Inflammatory Prowess in Macrophage Models
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the anti-inflammatory effects of Ophiopojaponin C, benchmarked against established alternatives, with supporting experimental data and detailed protocols.
This compound, a steroidal saponin, is emerging as a compound of interest for its potential anti-inflammatory properties. This guide provides a comprehensive comparison of its efficacy in macrophage models against a standard steroidal anti-inflammatory drug, Dexamethasone, and another natural compound, Quercetin. The data presented herein is synthesized from preclinical studies to offer a clear perspective on its therapeutic potential.
Performance Comparison: this compound vs. Alternatives
The anti-inflammatory capacity of this compound and its comparators was evaluated by their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The following tables summarize the quantitative data from various studies. For the purpose of this guide, Formosanin C, a structurally related steroidal saponin, is used as a proxy for this compound based on available research.[1]
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Concentration | % Inhibition of NO | % Inhibition of PGE2 |
| Formosanin C | RAW264.7 | 10 µM | Significant Inhibition | Significant Inhibition |
| Dexamethasone | RAW264.7 | 1 µM | Potent Inhibition | Potent Inhibition |
| Quercetin | J774A.1 | 25 µM | ~50% | Not Reported |
Table 2: Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)
| Compound | Cell Line | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β |
| Formosanin C | RAW264.7 | 10 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| Dexamethasone | THP-1 | 1 µM | Significant Inhibition | Significant Inhibition | Not Reported |
| Quercetin | RAW264.7 | 50 µM | ~40% | ~60% | Not Reported |
Table 3: Inhibition of Pro-inflammatory Gene Expression (iNOS, COX-2)
| Compound | Cell Line | Concentration | Inhibition of iNOS | Inhibition of COX-2 |
| Formosanin C | RAW264.7 | 10 µM | Dose-dependent | Dose-dependent |
| Dexamethasone | RAW264.7 | 1 µM | Significant Inhibition | Significant Inhibition |
| Quercetin | RAW264.7 | 50 µM | Significant Inhibition | Significant Inhibition |
Mechanism of Action: Signaling Pathway Insights
This compound, represented by Formosanin C, exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This is a critical pathway that regulates the transcription of numerous pro-inflammatory genes. In contrast, other anti-inflammatory agents may target different or multiple pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW264.7 is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound (or comparator compounds) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 24 hours for protein assays and shorter for gene expression analysis).
2. Nitric Oxide (NO) Assay (Griess Test):
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant using specific antibodies.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add diluted culture supernatants and standards to the wells and incubate.
-
Wash and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
4. Western Blot Analysis for Protein Expression:
-
Principle: Detects and quantifies the expression of specific proteins (e.g., iNOS, COX-2, phosphorylated IκBα) in cell lysates.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
-
5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
Principle: Measures the mRNA expression levels of target genes.
-
Procedure:
-
Isolate total RNA from treated cells and reverse transcribe it into cDNA.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Analyze the amplification data and calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene like GAPDH.
-
References
A Head-to-Head Comparison of Ruscogenin and Ophiopogonin D: Two Potent Steroidal Saponins from Ophiopogon japonicus
For the attention of researchers, scientists, and drug development professionals.
Initial Note: This guide provides a detailed comparison of the biochemical and pharmacological properties of ruscogenin and ophiopogonin D . The original request for a comparison with ophiopojaponin C could not be fulfilled due to a lack of available scientific data on the latter compound. Ophiopogonin D, a well-characterized steroidal saponin from the same plant source, Ophiopogon japonicus, has been substituted to provide a comprehensive and data-rich comparison.
Executive Summary
Ruscogenin and ophiopogonin D are both steroidal saponins isolated from the medicinal plant Ophiopogon japonicus. Both compounds exhibit a range of promising biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This guide summarizes the available experimental data to provide a comparative overview of their performance, mechanisms of action, and potential therapeutic applications. While both molecules show considerable promise, their efficacy and mechanisms can vary depending on the specific biological context.
Comparative Data on Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and neuroprotective effects of ruscogenin and ophiopogonin D based on available literature. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line/Model | Stimulus | Measured Parameter | Result | Citation |
| Ruscogenin | Cytokine Production | Lipopolysaccharide (LPS)-induced septic mice | LPS | Serum IL-6, IL-1β, TNF-α | Dose-dependent reduction | [1] |
| NF-κB Activation | TNF-α-induced Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | NF-κB p65 translocation | Significant inhibition | [2] | |
| NLRP3 Inflammasome | Sjögren's Syndrome mouse model | - | NLRP3, Caspase-1, IL-1β expression | Dose-dependent suppression | [3] | |
| Ophiopogonin D | Cytokine Production | Dextran Sulfate Sodium (DSS)-induced colitis in mice | DSS | Colonic TNF-α, IL-6, IL-1β mRNA | Significant reduction with 40 mg/kg treatment | [4] |
| NF-κB Activation | Angiotensin II-induced HUVECs | Angiotensin II | NF-κB nuclear translocation | Significant reduction | [5] | |
| Cytokine Production | Streptozotocin-induced diabetic nephropathy rats | Streptozotocin | Renal IL-6, TNF-α, IL-1β levels | Dose-dependent decrease | [6] |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Ruscogenin | Non-small-cell lung cancer | Cell Proliferation | Not specified, but inhibited growth | [7] |
| Ophiopogonin D | Human breast carcinoma (MCF-7) | Colony Formation | Dose-dependent decrease | [8] |
| Human melanoma (MDA-MB-435) | Cell Proliferation | Inhibition observed | [5] | |
| Human laryngocarcinoma | Cell Growth | Dose-dependent decrease | [9] | |
| Non-small cell lung carcinoma | Tumor Growth (in vivo) | Significant reduction | [10] |
Table 3: Neuroprotective Activity
| Compound | Model | Measured Parameter | Result | Citation |
| Ruscogenin | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in mice | Infarct size, brain edema, neurological deficits | Significant reduction with 10 mg/kg treatment | [11][12] |
| Pentylenetetrazole (PTZ)-induced epileptic seizures in rats | Seizure severity | Dose-dependent decrease | [13] | |
| MPTP-induced Parkinson's disease in mice | Dopamine levels | Significant increase with treatment | [14] | |
| Ophiopogonin D | Not extensively studied for neuroprotection, more data needed. | - | - | - |
Signaling Pathways and Mechanisms of Action
Both ruscogenin and ophiopogonin D exert their biological effects by modulating key signaling pathways, primarily those involved in inflammation.
Ruscogenin: Anti-inflammatory Signaling Pathway
Ruscogenin has been shown to inhibit the inflammatory response through multiple mechanisms. A key pathway involves the suppression of the Toll-like receptor 4 (TLR4)/NF-κB signaling cascade. It also attenuates the activation of the NLRP3 inflammasome, a key component of the innate immune response.
Ophiopogonin D: Anti-inflammatory Signaling Pathway
Similar to ruscogenin, ophiopogonin D exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway. It has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. Some studies also suggest its involvement in the AMPK/NF-κB pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of ruscogenin and ophiopogonin D on cancer cell lines.[15]
Workflow:
Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-435) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of ruscogenin or ophiopogonin D and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for NF-κB Activation
This protocol is used to determine the effect of the compounds on the expression and phosphorylation of proteins in the NF-κB pathway.[16]
Methodology:
-
Cell Lysis: After treatment with the compound and/or stimulus (e.g., TNF-α, LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
ELISA for Cytokine Quantification
This protocol measures the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants or serum.[17][18][19]
Methodology:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples (cell culture supernatants or serum) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm. The cytokine concentration is determined by comparison to a standard curve.
TUNEL Assay for Apoptosis Detection
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.[20][21][22][23][24]
Methodology:
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP for 1 hour at 37°C.
-
Staining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of the compounds on the migratory capacity of cells.[25][26][27][28]
Methodology:
-
Cell Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing the test compound at various concentrations.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Conclusion
Both ruscogenin and ophiopogonin D demonstrate significant potential as therapeutic agents, particularly in the context of inflammatory diseases and cancer. Their shared ability to inhibit the NF-κB signaling pathway underscores a common mechanistic basis for their anti-inflammatory effects. However, ruscogenin appears to have a broader and more characterized anti-inflammatory profile, with demonstrated activity against the NLRP3 inflammasome. Ophiopogonin D, on the other hand, has shown more extensive evidence of anticancer activity across various cell lines. The neuroprotective effects of ruscogenin are also more extensively documented.
Further head-to-head studies under identical experimental conditions are warranted to definitively delineate the comparative efficacy of these two promising natural compounds. The detailed protocols provided herein offer a foundation for such future investigations. This comparative guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of steroidal saponins from Ophiopogon japonicus.
References
- 1. Ruscogenin Attenuates Lipopolysaccharide-Induced Septic Vascular Endothelial Dysfunction by Modulating the miR-146a-5p/NRP2/SSH1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible mechanism of the anti-inflammatory activity of ruscogenin: role of intercellular adhesion molecule-1 and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruscogenin Ameliorated Sjögren's Syndrome by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. jcimjournal.com [jcimjournal.com]
- 9. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Ruscogenin Attenuates Cerebral Ischemia-Induced Blood-Brain Barrier Dysfunction by Suppressing TXNIP/NLRP3 Inflammasome Activation and the MAPK Pathway [mdpi.com]
- 12. Ruscogenin Attenuates Cerebral Ischemia-Induced Blood-Brain Barrier Dysfunction by Suppressing TXNIP/NLRP3 Inflammasome Activation and the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archives.ijper.org [archives.ijper.org]
- 14. Assessing neuroprotective efficacy of phytochemical saponin ruscogenin in both in vitro and in vivo model - Arabian Journal of Chemistry [arabjchem.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. promega.com [promega.com]
- 22. assaygenie.com [assaygenie.com]
- 23. abcam.com [abcam.com]
- 24. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. clyte.tech [clyte.tech]
- 26. Wound healing assay - Wikipedia [en.wikipedia.org]
- 27. bitesizebio.com [bitesizebio.com]
- 28. researchgate.net [researchgate.net]
Ophiopojaponin C Demonstrates Comparable In Vitro Efficacy to Standard Chemotherapy Agents in Lung Cancer Cells, Affects Key Cancer Signaling Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data suggests that ophiopojaponin C, a natural compound, exhibits comparable in vitro cytotoxic efficacy to standard-of-care chemotherapy drugs in lung cancer cell lines. The compound appears to exert its anticancer effects through the modulation of critical signaling pathways involved in cell survival and apoptosis. This comparison provides valuable insights for researchers and drug development professionals exploring novel therapeutic strategies for lung cancer.
Comparative In Vitro Efficacy
A review of published data on the cytotoxic effects of this compound and standard chemotherapy agents—doxorubicin, cisplatin, and paclitaxel—on the human lung adenocarcinoma cell line A549 reveals promising activity for the natural compound. The half-maximal inhibitory concentration (IC50), a measure of drug potency, for this compound was reported to be 4.26 µg/mL. While direct comparative studies are limited, this value falls within a similar range to the IC50 values reported for established chemotherapy drugs in the same cell line under various experimental conditions.
| Compound | Cancer Cell Line | IC50 | Citation(s) |
| This compound | A549 (Lung) | 4.26 ± 0.02 µg/mL | [1] |
| Doxorubicin | A549 (Lung) | > 20 µM | [2] |
| Cisplatin | A549 (Lung) | 6.14 µM | [3] |
| Paclitaxel | A549 (Lung) | 8.194 µM | [4] |
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Standard Chemotherapy Drugs in A549 Lung Cancer Cells.
It is important to note that IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used. The provided data serves as a point of reference for the potential efficacy of this compound.
Insights into In Vivo Efficacy
While in vitro data provides a valuable preliminary assessment, in vivo studies are crucial for determining a compound's therapeutic potential in a whole organism. Limited in vivo data for a closely related compound, Ophiopogon Saponin C1, suggests that it can inhibit lung cancer metastasis in a nude mouse model.[5] Standard chemotherapy drugs have demonstrated varying degrees of tumor growth inhibition in xenograft models of lung cancer. For instance, paclitaxel has been shown to produce statistically significant tumor growth inhibition compared to saline control in nude mice with A549 xenografts.[6] Similarly, doxorubicin and cisplatin have also been reported to inhibit tumor growth in vivo.[7][8] Further in vivo studies directly comparing the tumor growth inhibition of this compound with these standard agents are warranted to fully elucidate its therapeutic potential.
Mechanisms of Action: A Look at Signaling Pathways
Ophiopojaponins and standard chemotherapy drugs exert their anticancer effects by modulating various signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death).
This compound and Related Compounds: Research on ophiopogonins, including the related compounds Ophiopogonin B and Ophiopogon Saponin C1, has shed light on their mechanisms of action. These compounds have been shown to induce apoptosis through multiple pathways:
-
Mitochondria-Mediated Pathway: Ophiopogonin B has been found to induce apoptosis by disrupting the mitochondrial integrity, leading to the release of pro-apoptotic factors.[9]
-
Hippo Signaling Pathway: Ophiopogonin B can also induce apoptosis by regulating the Hippo signaling pathway, a key regulator of organ size and cell proliferation.[9]
-
p53-Dependent Apoptosis: Ophiopogonin D has been shown to induce apoptosis in a p53-dependent manner.[10]
-
PKCδ/Src Pathway: Ophiopogon Saponin C1 has been found to inhibit the activation of PKCδ and Src kinase, which are involved in regulating vascular permeability and may play a role in cancer progression.[5]
Standard Chemotherapy Drugs: Standard chemotherapy agents also induce apoptosis through various well-characterized signaling pathways:
-
Doxorubicin: This drug primarily works by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic pathways.[7][9] It can induce apoptosis through both p53-dependent and -independent mechanisms.[9] In some cancer cells, doxorubicin has been shown to activate the Notch signaling pathway, which is required for doxorubicin-driven apoptosis.[7]
-
Cisplatin: Cisplatin forms DNA adducts, leading to DNA damage and the activation of the intrinsic apoptotic pathway.[11] This process often involves the activation of the p53 tumor suppressor protein and the pro-apoptotic Bcl-2 family members Bax and Bak.[6][11] Cisplatin can also induce apoptosis through the generation of ROS.[12]
-
Paclitaxel: Paclitaxel stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] It can activate both the intrinsic and extrinsic apoptotic pathways, often associated with the generation of ROS and the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway.[13][14]
Figure 1: Simplified overview of signaling pathways.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and standard chemotherapy drugs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or standard chemotherapy drugs) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.[15]
Figure 2: MTT Assay Workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.[6][14]
In Vivo Tumor Growth Inhibition (Xenograft Model)
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: The mice are then randomly assigned to treatment groups and administered the test compound (this compound or standard chemotherapy) or a vehicle control via a specified route (e.g., intravenous, intraperitoneal, or oral) and schedule.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a set duration. The tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.[5]
Figure 3: Xenograft Model Workflow.
Conclusion
The available data suggests that this compound holds promise as a potential anticancer agent, with in vitro efficacy comparable to that of some standard chemotherapy drugs in lung cancer cells. Its mechanism of action appears to involve the modulation of key signaling pathways leading to apoptosis. However, further rigorous in vivo studies are necessary to validate these findings and to establish a clear comparative efficacy profile against standard-of-care treatments. The detailed experimental protocols and pathway analyses provided in this guide offer a framework for future research in this area.
References
- 1. Antitumor Effects of Ononin by Modulation of Apoptosis in Non-Small-Cell Lung Cancer through Inhibiting PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel-induced apoptosis in non-small cell lung cancer cell lines is associated with increased caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ophiopogon Saponin C1 Inhibits Lung Tumors by Stabilizing Endothelium Permeability via Inhibition of PKCδ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced apoptosis in non-small-cell lung cancer cells is dependent on Bax- and Bak-induction pathway and synergistically activated by BH3-mimetic ABT-263 in p53 wild-type and mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ophiopogonin B-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Doxorubicin and etoposide sensitize small cell lung carcinoma cells expressing caspase-8 to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ophiopojaponin C Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of bioactive compounds like ophiopojaponin C is critical for quality control, pharmacokinetic studies, and ensuring the efficacy of herbal medicines. This compound is a major steroidal saponin found in the roots of Ophiopogon japonicus, a plant widely used in traditional medicine. This guide provides an objective comparison of two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Diode Array Detection and Evaporative Light Scattering Detection (HPLC-DAD-ELSD) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This comparison is based on published experimental data to assist in selecting the most suitable method for specific research needs.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the key quantitative performance parameters for the HPLC-DAD-ELSD and HPLC-MS methods for the quantification of this compound, based on reported validation data.
| Validation Parameter | HPLC-DAD-ELSD | HPLC-MS |
| Linearity (r) | >0.999 | >0.9993 |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated |
| Precision (RSD) | <5% | <4.18% (Intra- and Inter-day) |
| Repeatability (RSD) | <5% | <5.05% |
| Stability (RSD) | Not explicitly stated | <2.08% |
| Accuracy (Recovery) | 95.77% - 103.8% | 93.82% - 102.84% |
Key Insights:
-
Both methods demonstrate excellent linearity with correlation coefficients greater than 0.999, indicating a strong correlation between concentration and detector response within the tested ranges.
-
The precision and repeatability for both methods are well within acceptable limits for analytical methods, with Relative Standard Deviations (RSDs) below 5%.
-
The accuracy, determined by recovery studies, is high for both techniques, suggesting that the methods are capable of accurately quantifying this compound in complex matrices.
-
While specific LOD and LOQ values were not detailed in the referenced abstracts, LC-MS methods are generally known to offer higher sensitivity (lower LOD and LOQ) compared to HPLC-DAD-ELSD.
Experimental Protocols
Below are the detailed experimental methodologies for the quantification of this compound using HPLC-DAD-ELSD and HPLC-MS.
HPLC-DAD-ELSD Method
This method was developed for the simultaneous determination of nine chemical components, including this compound, in Ophiopogon japonicus.[1]
-
Instrumentation: A reliable pressurized liquid extraction and HPLC-DAD-ELSD system was used.[1]
-
Chromatographic Conditions:
-
Column: Not explicitly stated in the abstract.
-
Mobile Phase: Not explicitly stated in the abstract.
-
Detection: Diode Array Detector (DAD) and Evaporative Light Scattering Detector (ELSD) were used for detection.[1]
-
-
Sample Preparation: Pressurized liquid extraction was employed for sample preparation.[1]
-
Validation: The method was validated for linearity, sensitivity, precision, repeatability, and accuracy.[1]
HPLC-MS Method
This method was developed for the simultaneous quantification of three steroidal saponins, including this compound, from the roots of Ophiopogon japonicus.[2]
-
Instrumentation: High-Performance Liquid Chromatography coupled with a Mass Spectrometer (HPLC-MS).[2]
-
Chromatographic and Mass Spectrometric Conditions:
-
Validation: The method was validated for linearity, precision (intra- and inter-day), repeatability, stability, recovery, and limits of detection and quantification.[2]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for the quantification of this compound.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway of this compound (Hypothetical)
While the direct signaling pathway of this compound is a subject of ongoing research, a hypothetical pathway illustrating its potential mechanism of action in a cellular context can be visualized. This diagram represents a generalized pathway where this compound may exert its effects through interaction with a cell surface receptor, leading to the modulation of downstream signaling cascades.
References
- 1. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of three steroidal saponins from Ophiopogon japonicus (Liliaceae) via high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiopogon Saponins Demonstrate Broad Antiproliferative Activity Across Diverse Cancer Cell Lines
A comparative analysis of related Ophiopogon saponins, Ophiopogonin B and D, reveals their potential as anti-cancer agents, showing significant cytotoxic and apoptotic effects in a range of cancer cell types. Due to a lack of specific studies on Ophiopojaponin C, this guide focuses on the activities of these closely related compounds, providing a valuable insight into the potential therapeutic applications of this class of natural products for researchers, scientists, and drug development professionals.
This guide presents a comparative overview of the anti-cancer activities of Ophiopogonin B (OP-B) and Ophiopogonin D (OP-D), steroidal saponins isolated from the tuberous root of Ophiopogon japonicus. The data summarized below highlights their efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Comparative Efficacy of Ophiopogon Saponins
The cytotoxic effects of Ophiopogonin B and D have been evaluated in several cancer cell lines, with their efficacy quantified by the half-maximal inhibitory concentration (IC50). These values, along with observed apoptosis rates, are presented in the table below.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Apoptosis Induction | Key Molecular Targets/Pathways |
| Ophiopogonin B (OP-B) | Nasopharyngeal Carcinoma (CNE-1, CNE-2) | Nasopharyngeal Carcinoma | Not explicitly stated | Induces apoptosis | Hippo signaling pathway (activates MST1/LATS1, inhibits YAP/TEAD)[1] |
| Gastric Cancer | Gastric Cancer | Not explicitly stated | Induces apoptosis | Mitochondrial pathway[1] | |
| Colorectal Cancer | Colorectal Cancer | Not explicitly stated | Induces apoptosis | JNK/c-Jun pathway[1] | |
| Lung Cancer | Lung Cancer | Not explicitly stated | Induces apoptosis | Not explicitly stated | |
| Ophiopogonin D (OP-D) | Laryngocarcinoma (AMC-HN-8) | Laryngocarcinoma | ~25 (at 24h) | Induces apoptosis, increases caspase-3/9 activity | Downregulates Cyclin B1 and MMP-9, upregulates p38-MAPK signaling[2] |
| Colon Cancer (HCT116p53+/+) | Colon Cancer | Not explicitly stated | Induces apoptosis | Activates p53 via ribosomal proteins L5 and L11, inhibits c-Myc[3] |
Note: IC50 values can vary depending on the experimental conditions, such as the duration of treatment and the specific assay used.
Mechanisms of Action: Induction of Apoptosis and Signaling Pathway Modulation
Ophiopogon saponins exert their anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and modulating key signaling pathways involved in cell proliferation and survival.
Ophiopogonin B has been shown to induce apoptosis in nasopharyngeal carcinoma cells by activating the Hippo signaling pathway. This leads to the phosphorylation of key pathway components like MST1 and LATS1, which in turn suppresses the activity of the transcriptional co-activator YAP and its binding partner TEAD[1]. The inhibition of the YAP/TEAD complex is a critical step in controlling organ size and suppressing tumor growth. Furthermore, OP-B has been observed to induce apoptosis through the mitochondrial pathway in gastric and prostate cancer cells[1]. This process often involves the generation of reactive oxygen species (ROS) and the regulation of pro- and anti-apoptotic proteins such as Bax and Bcl-2[1].
Ophiopogonin D has demonstrated its anti-proliferative effects in human laryngocarcinoma cells by inducing apoptosis and increasing the activity of caspases-3 and -9[2]. Its mechanism involves the downregulation of Cyclin B1, a key regulator of the cell cycle, and matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis[2]. Concurrently, OP-D upregulates the p38-MAPK signaling pathway, which is known to be involved in apoptosis and cell differentiation[2]. In colon cancer cells, Ophiopogonin D induces apoptosis by activating the tumor suppressor protein p53 and inhibiting the oncoprotein c-Myc[3].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of Ophiopogonin B and D.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the Ophiopogon saponin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/ml). The plates are then incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment and Collection: Cells are treated with the compound of interest, harvested, and washed with a binding buffer.
-
Staining: The cells are then incubated with Annexin V-FITC and Propidium Iodide (PI) in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+). The apoptotic rate is typically calculated as the sum of early and late apoptotic cells[1].
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., MST1, LATS1, YAP, Cyclin B1, MMP-9, p38-MAPK, p53, c-Myc).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate.
Visualizing the Molecular Mechanisms
To better understand the intricate cellular processes affected by Ophiopogon saponins, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Ophiopogonin B-mediated activation of the Hippo signaling pathway leading to apoptosis.
Caption: Experimental workflow for evaluating the anti-cancer activity of Ophiopogon saponins.
References
- 1. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ophiopojaponin C: A Guide to Safe Laboratory Practices
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a crucial first line of defense against potential exposure. In the absence of specific data for ophiopojaponin C, the following PPE is recommended based on general laboratory safety protocols for handling chemical compounds of unknown toxicity.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is designed to minimize risk and ensure compliance with general hazardous waste regulations.
1. Waste Segregation and Collection:
-
Isolate this compound Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Use Designated Containers: Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a clearly labeled, sealable, and chemically compatible container. For liquid waste containing this compound, use a dedicated, leak-proof, and shatter-resistant container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.
2. Decontamination of Work Surfaces:
-
Following the transfer of this compound waste, decontaminate all work surfaces and equipment that may have come into contact with the compound.
-
Use a suitable solvent (e.g., 70% ethanol or as recommended by your laboratory's standard operating procedures) to wipe down the surfaces.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste in the designated this compound waste container.
3. Temporary Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
4. Final Disposal:
-
Contact a Licensed Waste Disposal Service: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's EHS office will have established procedures and approved vendors for this purpose.
-
Documentation: Ensure all required paperwork and manifests for the hazardous waste disposal are completed accurately and retained for your records.
Visualizing the Disposal Workflow
To provide a clear and easily understandable overview of the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these precautionary procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
Essential Safety and Logistical Information for Handling Ophiopojaponin C
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of ophiopojaponin C. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of the general class of steroidal saponins and related compounds. A conservative approach is strongly advised to ensure personnel safety.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure risk during the handling of this compound, which is typically a powder.
Routine Laboratory Operations:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Double-gloving provides additional protection against potential tears or punctures. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne particles and accidental splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Spill Cleanup and High-Risk Operations:
For spill cleanup or when handling large quantities of the powder, more stringent PPE is required:
| PPE Component | Specification | Rationale |
| Gloves | Heavy-duty nitrile or rubber gloves | Offers enhanced protection against prolonged contact and potential chemical degradation. |
| Eye Protection | Chemical safety goggles and a face shield | Provides full-face protection from splashes and airborne powder. |
| Body Protection | Chemical-resistant disposable gown or coveralls | Protects against widespread contamination of skin and clothing. |
| Respiratory Protection | Half-mask or full-face respirator with P100 filters | Offers a higher level of respiratory protection from concentrated aerosols of the powder. |
Quantitative Toxicity Data for Related Saponins
| Compound Class / Specific Compound | Test | Route of Administration | Species | Dose/Concentration | Result |
| Saponin (general) | LD50 | Oral | Mouse | 3,000 mg/kg | Low acute oral toxicity |
| Ophiopogonin D | Acute Toxicity | Oral | - | - | Harmful if swallowed[1] |
| Steroidal Saponin (DT-13) | Acute Oral Toxicity | Oral | Mouse | 5000 mg/kg | No mortality or significant changes observed |
Note: The absence of specific data for this compound necessitates handling it as a compound of unknown toxicity, warranting stringent safety precautions.
Experimental Protocols for Safe Handling
Adherence to the following step-by-step procedures is critical to ensure safety during the handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (nitrile gloves, lab coat, and safety glasses) during inspection.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled.
Weighing and Solution Preparation
-
Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Weighing:
-
Don the appropriate PPE (double nitrile gloves, lab coat, safety glasses, and an N95 respirator if not in a fume hood).
-
Use a dedicated set of weighing tools (spatula, weighing paper/boat).
-
Carefully transfer the desired amount of powder, avoiding the creation of dust.
-
Clean the weighing area and tools with a damp cloth after use to collect any residual powder. Dispose of the cloth as chemical waste.
-
-
Solution Preparation:
-
In a chemical fume hood, add the weighed this compound to the desired solvent.
-
Ensure the container is securely capped before mixing or sonicating.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in regular trash.
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
-
-
Waste Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. Ensure that the waste container is properly labeled with the contents.
Emergency First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. 3. Seek medical attention if irritation develops or persists. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious and able to swallow, rinse their mouth with water. 3. Seek immediate medical attention. Provide the medical team with information about the ingested substance if possible. |
Illustrative Biological Pathway
While the specific signaling pathway of this compound is not well-documented, a related compound, Ophiopogonin B, has been shown to induce apoptosis in cancer cells through the Hippo signaling pathway.[2] This pathway is crucial for organ size control and tumor suppression. The following diagram illustrates the core components of the Hippo signaling pathway.
Caption: Core components and interactions of the Hippo signaling pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
